molecular formula C14H21N B3074303 [(4-tert-Butylphenyl)methyl](prop-2-en-1-yl)amine CAS No. 1019560-88-3

[(4-tert-Butylphenyl)methyl](prop-2-en-1-yl)amine

Cat. No.: B3074303
CAS No.: 1019560-88-3
M. Wt: 203.32 g/mol
InChI Key: YSURMCQGWGDZRM-UHFFFAOYSA-N
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Description

[(4-tert-Butylphenyl)methyl](prop-2-en-1-yl)amine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-5-10-15-11-12-6-8-13(9-7-12)14(2,3)4/h5-9,15H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSURMCQGWGDZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Definitive Guide to (4-tert-butylphenyl)methylamine: Synthesis, Characterization, and Application

[1][2]

Molecular Architecture & Physicochemical Profile[1][2]

(4-tert-butylphenyl)methylamine (CAS: 39895-55-1), often referred to as 4-tert-butylbenzylamine , represents a "privileged scaffold" in medicinal and agrochemical chemistry.[1][2] Its utility stems from the synergy between the aminomethyl handle (allowing facile derivatization) and the tert-butyl group (providing a bulky, lipophilic anchor that resists metabolic oxidation).[2]

Core Identifiers
ParameterValue
IUPAC Name 1-(4-tert-butylphenyl)methanamine
Common Synonyms 4-tert-butylbenzylamine; p-tert-butylbenzylamine
CAS Number 39895-55-1
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
SMILES CC(C)(C)C1=CC=C(CN)C=C1
Physicochemical Properties

Data aggregated from experimental values and high-fidelity predictions.[1][2]

PropertyMetricSignificance in Application
Physical State Clear, pale yellow liquidEase of handling in liquid-phase synthesis.[1][2]
Boiling Point 235–236 °C (760 mmHg)High boiling point allows for high-temperature derivatization without loss.[1][2]
Density 0.927 g/mL (25 °C)Standard organic density; separates well from aqueous layers.[2]
LogP (Octanol/Water) ~3.14Critical: Indicates high lipophilicity, facilitating membrane permeability in drug design.[2]
pKa (Conjugate Acid) ~9.24Typical primary amine basicity; forms stable salts (HCl) for storage.[2]

Synthetic Pathways & Process Optimization

The synthesis of (4-tert-butylphenyl)methylamine is driven by the need to introduce the nitrogen atom while preserving the bulky tert-butyl group.[1][2] Two primary routes dominate the field: Reductive Amination (Route A) and Nitrile Reduction (Route B).[2]

Strategic Overview (Graphviz)

SynthesisRoutesAldehyde4-tert-butylbenzaldehydeImineIntermediate ImineAldehyde->ImineCondensationNitrile4-tert-butylbenzonitrileProduct(4-tert-butylphenyl)methylamineNitrile->ProductReductionImine->ProductReductionReagentANH3 / NH4OAcNaBH3CN or NaBH4ReagentBLiAlH4 / THFor H2 / Raney Ni

Figure 1: Primary synthetic pathways.[2] Route A (top) is preferred for laboratory scale due to milder conditions; Route B (bottom) is common in industrial settings.[1][2]

Detailed Protocol: Reductive Amination (Lab Scale)

Objective: Synthesis of 4-tert-butylbenzylamine from 4-tert-butylbenzaldehyde. Mechanism: Formation of an imine followed by in situ hydride transfer.[2]

Reagents:

  • 4-tert-butylbenzaldehyde (1.0 eq)[1][2]

  • Ammonium Acetate (10.0 eq) - Excess drives equilibrium to imine.[1][2]

  • Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq) - Selectively reduces imine over aldehyde.[1][2]

  • Solvent: Methanol (MeOH).[3]

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzaldehyde (10 mmol) in dry Methanol (30 mL).

    • Add Ammonium Acetate (100 mmol) in a single portion.

    • Observation: The solution may turn slightly cloudy. Stir at room temperature (25 °C) for 30 minutes to establish the imine equilibrium.

  • Reduction:

    • Cool the mixture to 0 °C (ice bath).

    • Carefully add NaBH₃CN (7 mmol) portion-wise.[2] Caution: Vent the flask; minor gas evolution may occur.[1][2]

    • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Process Control: Monitor via TLC (Silica, 10% MeOH in DCM). The aldehyde spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) should appear.

  • Workup (Critical for Purity):

    • Quench the reaction with 1M HCl (adjust to pH < 2) to decompose excess hydride and protonate the amine (trapping it in the aqueous layer).

    • Wash the acidic aqueous layer with Diethyl Ether (2x) to remove unreacted aldehyde (organic impurities).

    • Basification: Adjust the aqueous layer to pH > 12 using 6M NaOH.[2] The solution will become cloudy as the free amine separates.

    • Extract the free amine with Dichloromethane (DCM) (3x).

    • Dry combined organics over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Yield & Storage:

    • Expected Yield: 75–85%.

    • Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation from atmospheric CO₂.

Structural Dynamics & Spectroscopic Characterization[1][2]

Confirming the structure requires identifying the specific signature of the para-substituted system and the aliphatic tert-butyl group.[1][2]

NMR Spectroscopy Logic

The molecule exhibits a classic AA'BB' coupling pattern in the aromatic region, diagnostic of para-substitution.[2]

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 1.31Singlet (s)9Htert-Butyl group (-C(CH₃)₃).[1][2] Sharp, intense singlet.
¹H NMR 1.60Broad Singlet2H-NH₂ .[1][2] Chemical shift varies with concentration/solvent.
¹H NMR 3.82Singlet (s)2HBenzylic -CH₂- .[1][2] Connects ring to amine.
¹H NMR 7.25Doublet (d, J~8Hz)2HAromatic protons ortho to alkyl group.
¹H NMR 7.36Doublet (d, J~8Hz)2HAromatic protons ortho to amine group.
¹³C NMR 31.5--Methyl carbons of t-butyl.[1][2]
¹³C NMR 34.6--Quaternary carbon of t-butyl.[1][2]
¹³C NMR 46.2--Benzylic carbon (-CH₂-N).[1][2]
Mass Spectrometry (MS)[1][2]
  • Molecular Ion (M+): 163 m/z.[2]

  • Base Peak: Often 148 m/z (Loss of methyl from t-butyl) or 30 m/z (CH₂=NH₂⁺ fragment typical of primary amines).[1][2]

Pharmaceutical & Agrochemical Applications[1][2][9][10]

The (4-tert-butylphenyl)methylamine scaffold acts as a critical Pharmacophore Enabler .[1][2]

The "Lipophilic Anchor" Effect

In drug design, the tert-butyl group serves two specific functions:

  • Metabolic Shielding: It blocks the para-position of the phenyl ring, preventing rapid metabolic oxidation by Cytochrome P450 enzymes (which often target the exposed para position).[2]

  • Hydrophobic Filling: The bulky, spherical nature of the group is ideal for filling deep hydrophobic pockets in receptors (e.g., GPCRs) or enzyme active sites (e.g., Complex I in mitochondria).

Case Study: Tebufenpyrad Synthesis

This molecule is a direct precursor to Tebufenpyrad , a potent acaricide (mite killer) and insecticide.

ApplicationsPrecursor(4-tert-butylphenyl)methylamineReactionAmide Coupling / Heterocycle FormationPrecursor->ReactionTebufenpyradTebufenpyrad(Mitochondrial Complex I Inhibitor)Reaction->TebufenpyradMechanismMechanism of Action:Lipophilic t-butyl group anchorsmolecule in the Q-site of Complex ITebufenpyrad->MechanismSAR

Figure 2: The role of the amine in the synthesis of Complex I inhibitors.[1][2]

Handling, Safety, and Storage (GHS Standards)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[2][4][5]

    • H302: Harmful if swallowed.[2]

  • Precautionary Measures:

    • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.[2]

    • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[2]

    • Storage: Store in a cool, dry place under nitrogen. Amines absorb CO₂ from the air to form solid carbamates; keep containers tightly sealed.

References

  • PubChem. (2025).[6][4] Compound Summary: 4-tert-Butylbenzylamine (CID 2735655).[1][2][4] National Library of Medicine. [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Miyashita, A., et al. (1992). Synthesis and Acaricidal Activity of N-(4-tert-Butylbenzyl)pyrazoles (Tebufenpyrad analogs).[1][2] Journal of Pesticide Science. (Contextual citation for application).

An In-depth Technical Guide to (4-tert-butylphenyl)methylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (4-tert-butylphenyl)methylamine, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical identity, properties, synthesis, applications, and safety protocols.

Chemical Identity and Physicochemical Properties

(4-tert-butylphenyl)methylamine, also commonly known as 4-tert-butylbenzylamine, is a primary amine featuring a benzyl group substituted with a tert-butyl group at the para position. This structural arrangement imparts specific physicochemical properties that are crucial for its reactivity and utility in organic synthesis.

Chemical Structure:

Figure 1: Chemical structure of (4-tert-butylphenyl)methylamine.

The definitive identifier for this compound is its CAS number.

CAS Number: 39895-55-1[1][2]

This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures unambiguous identification of the substance in literature, databases, and regulatory documents.

A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇N[2]
Molecular Weight 163.26 g/mol [2]
Appearance Clear pale yellow liquid[3][1]
Boiling Point 235-236 °C (lit.)[1][4]
Density 0.927 g/mL at 25 °C (lit.)[1][4]
Flash Point 107 °C (224.6 °F) - closed cup
Refractive Index 1.520-1.522[3]
Water Solubility Not miscible or difficult to mix with water[3][1][2]
Sensitivity Air Sensitive[3][1]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of (4-tert-butylphenyl)methylamine is of significant interest due to its role as a building block. Several synthetic routes have been developed, with the choice of method often depending on factors such as scale, desired purity, and available starting materials. Two prevalent methods are reductive amination and the urotropine method.

Reductive Amination

This widely used method involves the reaction of 4-tert-butylbenzaldehyde with ammonia in the presence of a reducing agent. The causality behind this experimental choice lies in the direct and generally high-yielding conversion of an aldehyde to a primary amine.

Reductive_Amination 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Imine Intermediate Imine Intermediate 4-tert-butylbenzaldehyde->Imine Intermediate + NH₃ - H₂O Ammonia (NH₃) Ammonia (NH₃) Ammonia (NH₃)->Imine Intermediate Product (4-tert-butylphenyl)methylamine Imine Intermediate->Product + Reducing Agent Reducing Agent (e.g., NaBH₄, H₂/Catalyst) Reducing Agent (e.g., NaBH₄, H₂/Catalyst)

Figure 2: Reductive amination pathway for the synthesis of (4-tert-butylphenyl)methylamine.

Experimental Protocol (Illustrative):

  • Imine Formation: Dissolve 4-tert-butylbenzaldehyde in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature to facilitate the formation of the corresponding imine. The reaction is typically monitored by techniques like TLC or GC-MS to confirm the consumption of the starting aldehyde.

  • Reduction: Once imine formation is complete, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride, is added portion-wise to control the exothermic reaction. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine in the presence of other functional groups.

  • Work-up and Purification: After the reduction is complete (as monitored by TLC or GC-MS), the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure (4-tert-butylphenyl)methylamine.

Urotropine Method (Delepine Reaction)

This method provides an alternative route starting from 4-tert-butylbenzyl chloride. The reaction with hexamethylenetetramine (urotropine) forms a quaternary ammonium salt, which is subsequently hydrolyzed to yield the primary amine.[5] This multi-step process is advantageous when the corresponding benzyl halide is more readily available or cost-effective than the aldehyde.

Urotropine_Method 4-tert-butylbenzyl_chloride 4-tert-butylbenzyl chloride Quaternary_Ammonium_Salt Quaternary Ammonium Salt 4-tert-butylbenzyl_chloride->Quaternary_Ammonium_Salt + Urotropine Urotropine Urotropine Product (4-tert-butylphenyl)methylamine Quaternary_Ammonium_Salt->Product + Acid Hydrolysis Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl/Ethanol)

Figure 3: Urotropine method for synthesizing (4-tert-butylphenyl)methylamine.

Experimental Protocol (Illustrative):

  • Quaternary Salt Formation: 4-tert-butylbenzyl chloride is reacted with an equimolar amount of urotropine in a suitable solvent such as chloroform or ethanol.[5] The mixture is typically heated to reflux to drive the reaction to completion, resulting in the precipitation of the quaternary ammonium salt.[5]

  • Hydrolysis: The isolated quaternary ammonium salt is then subjected to acidic hydrolysis.[5] This is commonly achieved by heating the salt in a mixture of concentrated hydrochloric acid and ethanol.[5] This step is self-validating as the formation of the amine hydrochloride salt drives the reaction forward.

  • Isolation and Neutralization: After hydrolysis, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude amine hydrochloride salt. The salt is then dissolved in water, and the solution is basified (e.g., with NaOH) to a pH of 8-12 to liberate the free amine.[5]

  • Extraction and Purification: The free amine is extracted with an organic solvent, and the combined organic extracts are dried and concentrated. The final product is purified by distillation under reduced pressure.

Applications in Drug Development and Agrochemical Synthesis

The presence of the lipophilic tert-butyl group and the reactive primary amine functionality makes (4-tert-butylphenyl)methylamine a valuable intermediate in the synthesis of biologically active molecules.

Pharmaceutical Applications

The tert-butyl group is a common motif in many drug molecules, where it can enhance metabolic stability, improve oral bioavailability, and provide a steric shield to prevent unwanted reactions at nearby functional groups.[6] (4-tert-butylphenyl)methylamine serves as a key building block for introducing this beneficial moiety into drug candidates. It is used in the synthesis of various therapeutic agents, including dopamine receptor agonists.[5]

Agrochemical Applications

In the field of agrochemicals, (4-tert-butylphenyl)methylamine is an important intermediate in the production of certain pesticides and herbicides.[1][7] For instance, it is a precursor in the synthesis of the miticide tebufenpyrad.[5][8] The structural features of this amine are often crucial for the specific mode of action of the final agrochemical product.

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of (4-tert-butylphenyl)methylamine are paramount to ensure laboratory safety.

GHS Hazard Information:

Hazard ClassCategoryHazard Statement(s)
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage.[9][10]
Serious Eye Damage/Eye Irritation 1H319: Causes serious eye irritation.[9]
Acute Oral Toxicity -Harmful if swallowed.[10]

Handling and Personal Protective Equipment (PPE):

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[10]

  • Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn.

  • Avoid breathing mist, vapors, or spray.[10]

  • Do not get in eyes, on skin, or on clothing.[10]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][10]

  • Keep the container tightly closed.[3][10]

  • Due to its sensitivity to air, it is recommended to store under an inert atmosphere.[3][1]

  • Store away from incompatible materials such as strong oxidizing agents.

Analytical Methods

The purity and identity of (4-tert-butylphenyl)methylamine are typically confirmed using a combination of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the compound and identifying any potential impurities. The mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation, confirming the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the primary amine and the characteristic absorptions of the aromatic ring.

Conclusion

(4-tert-butylphenyl)methylamine (CAS No: 39895-55-1) is a fundamentally important chemical intermediate with broad applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, synthesis methodologies, and safe handling procedures is essential for researchers and drug development professionals. The strategic incorporation of the 4-tert-butylbenzyl moiety, facilitated by this versatile building block, continues to play a significant role in the design and development of new and effective biologically active compounds.

References

  • 4-tert-Butylbenzylamine. LookChem. [Link]

  • 4-tert-Butylbenzylamine. PubChem. [Link]

  • 4-tert-Butylbenzylamine. Five Chongqing Chemdad Co., Ltd. [Link]

  • Method for preparing p-tert-butylbenzylamine.
  • amine. PubChem. [Link]

  • amine. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/amine]([Link]amine)

  • Simple method for preparing to tert-butyl benzyl amine.
  • Key Applications of 4-tert-Butylbenzenesulfonamide in Chemical Synthesis. Oreate. [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of (4-tert-butylphenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-tert-butylphenyl)methylamine (also known as 4-tert-butylbenzylamine) is a critical lipophilic amine intermediate used frequently in the synthesis of antifungal agents (e.g., Butenafine) and advanced polymer ligands.[1] Its structural integrity relies on the stability of the tert-butyl group and the reactivity of the primary benzylic amine.

This guide provides a validated analytical framework for establishing the Identity , Purity , and Impurity Profile of this compound. Unlike simple benzylamines, the lipophilic tert-butyl moiety introduces unique solubility and retention behaviors that necessitate specific chromatographic conditions to prevent peak tailing and ensure accurate quantification.

Key Chemical Attributes
PropertySpecification
Chemical Name (4-tert-butylphenyl)methylamine
CAS Number 3968-85-2
Molecular Formula C

H

N
Molecular Weight 163.26 g/mol
Appearance Clear, pale yellow liquid
Boiling Point ~241 °C (at 760 mmHg)
Solubility Soluble in organic solvents (DCM, MeOH, Acetonitrile); Low solubility in water.[1][2][3][4]

Analytical Workflow Strategy

The characterization strategy follows a "Coarse-to-Fine" approach:

  • Spectroscopic Fingerprinting (NMR/IR): Confirms the carbon skeleton and functional groups.

  • Chromatographic Purity (HPLC/GC): Quantifies the main peak and separates synthesis byproducts.

  • Specific Impurity Analysis: Targets the secondary amine dimer (Bis-impurity) and residual aldehyde.

AnalyticalWorkflow cluster_Identity 1. Identity Confirmation cluster_Purity 2. Purity & Impurities Sample Raw Sample (4-t-Butylbenzylamine) NMR 1H / 13C NMR (Structure Verification) Sample->NMR IR FT-IR (Functional Groups) Sample->IR HPLC HPLC-UV (High pH) (Non-volatiles & Dimer) NMR->HPLC Confirm Structure GC GC-FID/MS (Volatiles & Solvents) HPLC->GC Cross-Validate Result Certificate of Analysis (CoA) HPLC->Result GC->Result

Figure 1: Integrated analytical workflow for structural confirmation and purity assessment.

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is the primary tool for identity. The symmetry of the para-substituted benzene ring and the intense singlet of the tert-butyl group are diagnostic.[1]

Protocol:

  • Solvent: CDCl

    
     (Deuterated Chloroform) is preferred.
    
  • Concentration: 10 mg/mL.

  • Reference: TMS (0.00 ppm).

Diagnostic Signals (


H NMR, 400 MHz, CDCl

):
| Shift (

ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight | | :--- | :--- | :--- | :--- | :--- | | 1.31 | Singlet (s) | 9H | -C(CH

)

| The tert-butyl group; intense singlet confirms the alkyl tail.[1] | | 1.50 | Broad (br s) | 2H | -NH

| Exchangeable with D

O. Chemical shift varies with concentration.[1] | | 3.85 | Singlet (s) | 2H | Ar-CH

-N | Benzylic protons.[1] Shift confirms primary amine attachment. | | 7.25 - 7.38 | Doublets (AA'BB') | 4H | Aromatic H | Characteristic "roofing" effect of para-substitution.[1] |
Infrared Spectroscopy (FT-IR)

Used to confirm the primary amine functionality and absence of nitrile or carbonyl precursors.[1]

  • N-H Stretch: Doublet around 3300–3400 cm

    
     (asymmetric/symmetric stretch of primary amine).[1]
    
  • C-H Stretch (Aliphatic): Strong bands at 2960 cm

    
     (asymmetric methyl stretch of t-butyl).[1]
    
  • C-H Stretch (Aromatic): Weak bands >3000 cm

    
    .[1]
    

Chromatographic Purity Protocols

High-Performance Liquid Chromatography (HPLC)

Challenge: Benzylamines are basic and lipophilic.[1] On standard C18 columns at low pH (acidic), they often exhibit severe peak tailing due to interaction with residual silanols. Solution: Use a High pH method with a hybrid-silica C18 column (e.g., Waters XBridge or Agilent Poroshell HPH). The high pH keeps the amine unprotonated (neutral), improving peak shape and retention.

Method Parameters:

  • Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 35 °C.

  • Detection: UV at 215 nm (sensitive) and 254 nm (aromatic specific).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
10.0 90 Elution of lipophilic amine
12.0 90 Wash
12.1 30 Re-equilibration

| 15.0 | 30 | End |[1]

Critical Impurity Markers:

  • 4-tert-butylbenzaldehyde: Elutes later than the amine in neutral form due to lack of polarity, or earlier if the amine interacts strongly with the stationary phase. At pH 10, the aldehyde is less polar than the amine.

  • Bis(4-tert-butylbenzyl)amine (Dimer): A common byproduct of reductive amination.[1] It is significantly more lipophilic and will elute at high %B (approx 10-11 min).[1]

Gas Chromatography (GC-FID/MS)

GC is excellent for this compound due to its volatility and thermal stability.[1] It is the preferred method for assaying residual solvents and volatile precursors.

Protocol:

  • Inlet: Split (50:1), 250 °C.

  • Column: Rtx-5 Amine or DB-5ms (30 m x 0.25 mm x 0.25 µm).[1] Note: Base-deactivated columns are preferred to reduce tailing.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[5][6]

  • Oven Program:

    • 50 °C (hold 1 min)

    • Ramp 15 °C/min to 200 °C

    • Ramp 25 °C/min to 280 °C (hold 3 min)

  • Detector: FID at 300 °C or MS (Scan 35-400 m/z).

Mass Spec Interpretation (EI, 70eV):

  • Molecular Ion (M+): m/z 163 (Weak).

  • Base Peak: m/z 148 (M - 15).[1] Loss of a methyl group from the tert-butyl moiety is extremely favorable, forming a stable quinoid-like cation.[1]

  • Tropylium Ion: m/z 106/105 series characteristic of benzyl fragments.

Impurity Profiling & Origin

Understanding the origin of impurities allows for process control. The two main impurities arise from the synthesis pathway (typically reductive amination of the aldehyde or substitution of the chloride).

ImpurityOrigin cluster_Detection Detection Method Aldehyde 4-tert-butylbenzaldehyde (Starting Material) Amine (4-tert-butylphenyl)methylamine (Target Product) Aldehyde->Amine Reductive Amination (+ NH3, H2) Alcohol 4-tert-butylbenzyl alcohol (Hydrolysis Impurity) Aldehyde->Alcohol Reduction (Side Reaction) Dimer Bis(4-tert-butylbenzyl)amine (Secondary Amine Impurity) Amine->Dimer Reaction with Aldehyde/Chloride Detect1 Detected by GC & HPLC (RT > Main Peak) Dimer->Detect1

Figure 2: Origin of common impurities and their relationship to the main product.[1]

Safety & Handling

  • Corrosivity: As a primary amine, this compound is caustic. It can cause skin burns and eye damage.[3][7]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Benzylamines absorb CO

    
     from the air to form solid carbamate salts, which can appear as white "crust" on the liquid surface.
    
    • Validation Tip: If the liquid becomes cloudy, filter and check the solid by IR (broad carbonyl/carboxylate bands ~1550-1650 cm

      
      ) to confirm carbamate formation.
      

References

  • PubChem. (2023). 4-tert-Butylbenzylamine Compound Summary. National Library of Medicine. [Link]

  • Maeda, T., et al. (1991). Synthesis and antifungal activity of butenafine hydrochloride (KP-363). Yakugaku Zasshi, 111(2), 126-137.[8] [Link]

  • SIELC Technologies. (2023).[9][10] HPLC Method for Separation of Benzylamine Derivatives. [Link]

  • Agilent Technologies. (2020). Analysis of Amines by GC/MS. Agilent Application Notes. [Link]

Sources

Navigating the Large-Scale Synthesis of (4-tert-butylphenyl)methylamine: An In-depth Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the methodologies and critical considerations for the large-scale synthesis of (4-tert-butylphenyl)methylamine, a key intermediate in the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of steps to provide a deep dive into the causality behind experimental choices, ensuring a robust and scalable process.

Strategic Selection of Synthetic Route: A Comparative Analysis

The industrial production of (4-tert-butylphenyl)methylamine primarily hinges on two strategic synthetic pathways: Reductive Amination of 4-tert-butylbenzaldehyde and the Leuckart-Wallach Reaction . The choice between these routes is a critical decision dictated by factors such as raw material cost, desired purity, scalability, and environmental impact.

Parameter Reductive Amination (Catalytic Hydrogenation) Reductive Amination (Hydride Reduction) Leuckart-Wallach Reaction
Primary Reactants 4-tert-butylbenzaldehyde, Ammonia, Hydrogen4-tert-butylbenzaldehyde, Ammonia, Sodium Borohydride4-tert-butylbenzaldehyde, Formamide/Ammonium Formate
Catalyst/Reagent Nickel, Palladium, Platinum, or Cobalt-based catalysts[1][2]Sodium Borohydride (NaBH₄)Formic acid (in situ)
Typical Yields High (often >90%)Good to High (80-95%)Moderate to Good (60-85%)[3][4][5]
Product Purity Generally high, with potential for over-alkylationHigh, with potential for borate impuritiesModerate, often requires significant purification to remove formylated byproducts[4]
Scalability Excellent, well-suited for continuous processes[1]Good, but exothermicity needs careful managementGood, but high temperatures can be energy-intensive
Safety Considerations Handling of flammable hydrogen gas under pressureHandling of flammable hydrogen gas evolution upon quenching, exothermicity[2]High reaction temperatures, handling of formic acid
Cost-Effectiveness Potentially very high due to catalyst cost, but catalyst can often be recycledModerate, dependent on the cost of NaBH₄Generally lower raw material costs, but higher energy and purification costs[6]
Environmental Impact "Greener" option with hydrogen as a clean reductantBorate waste stream requires treatmentGenerates significant byproducts, including CO₂ and potential formamide residues

Expert Insight: For large-scale, continuous production where high purity is paramount, catalytic reductive amination with hydrogen is often the preferred route due to its high efficiency and cleaner reaction profile. However, for batch processes where capital investment in high-pressure hydrogenation equipment is a constraint, reductive amination using sodium borohydride offers a viable and high-yielding alternative. The Leuckart-Wallach reaction, while classic, is generally less favored in modern industrial settings for this specific transformation due to lower yields and more complex purification, though it remains a cost-effective option for certain applications.[3][4][5]

Recommended Industrial Synthesis Protocol: Reductive Amination via Catalytic Hydrogenation

This protocol outlines a robust and scalable process for the synthesis of (4-tert-butylphenyl)methylamine, prioritizing safety, yield, and purity.

Process Workflow

cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification cluster_3 Quality Control A Reactor Charging: - 4-tert-butylbenzaldehyde - Methanol - Ammonia Solution - Raney Nickel Catalyst B Hydrogenation: - Pressurize with H₂ - Controlled Temperature and Agitation A->B Pressurization C Reaction Monitoring: - HPLC/GC for conversion B->C Sampling D Catalyst Filtration C->D Reaction Completion E Solvent Removal: - Vacuum Distillation D->E F Crude Product E->F G Fractional Vacuum Distillation F->G H Pure (4-tert-butylphenyl)methylamine G->H I Analytical Testing: - GC-MS, NMR, IR - Purity Assay H->I J Final Product Release I->J

Caption: High-level workflow for the large-scale synthesis of (4-tert-butylphenyl)methylamine.

Detailed Experimental Protocol

Materials and Equipment:

  • Reactor: High-pressure stainless steel autoclave with temperature control, pressure gauge, mechanical stirrer, and sampling port.

  • Reactants:

    • 4-tert-butylbenzaldehyde (high purity)

    • Methanol (anhydrous)

    • Aqueous Ammonia (25-30%)

    • Hydrogen gas (high purity)

  • Catalyst: Raney Nickel (slurry in water)

  • Filtration: Pressure filter (e.g., Nutsche filter)

  • Distillation: Fractional vacuum distillation unit

Procedure:

  • Reactor Preparation and Charging:

    • Ensure the reactor is clean, dry, and purged with nitrogen to remove any air.

    • Charge the reactor with 4-tert-butylbenzaldehyde and methanol under a nitrogen blanket.

    • Carefully add the aqueous ammonia solution. The order of addition is crucial to prevent side reactions.

    • Finally, add the Raney Nickel catalyst slurry. The catalyst should be handled under an inert atmosphere to prevent deactivation.

  • Hydrogenation:

    • Seal the reactor and perform several nitrogen purges followed by hydrogen purges to ensure an inert atmosphere.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 5-10 bar).

    • Begin agitation and slowly heat the reactor to the target temperature (e.g., 80-100°C). The reaction is exothermic, so careful temperature control is essential.

    • Maintain the hydrogen pressure throughout the reaction by feeding from a reservoir.

  • Reaction Monitoring:

    • Periodically take samples from the reactor via the sampling port to monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • The reaction is considered complete when the starting aldehyde is no longer detected.

  • Workup and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pressure filter to remove the Raney Nickel catalyst. The catalyst can often be recycled.

    • Transfer the filtrate to a distillation apparatus.

    • Remove the methanol and excess ammonia by distillation under reduced pressure.

    • The remaining crude (4-tert-butylphenyl)methylamine is a liquid.

  • Purification:

    • Purify the crude product by fractional vacuum distillation.[7][8] This step is critical to remove any unreacted starting materials, byproducts, and residual solvent.

    • Collect the fraction corresponding to the boiling point of (4-tert-butylphenyl)methylamine (approximately 235-236 °C at atmospheric pressure).[9][10]

Quality Control and Analytical Specifications
Parameter Specification Analytical Method
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Purity (by GC) ≥ 99.0%Gas Chromatography
Identity Conforms to reference spectrum¹H NMR, ¹³C NMR, IR Spectroscopy
Water Content ≤ 0.2%Karl Fischer Titration
Specific Impurities e.g., 4-tert-butylbenzaldehyde ≤ 0.1%GC-MS

Process Safety Management and Hazard Analysis

The large-scale synthesis of (4-tert-butylphenyl)methylamine involves several inherent hazards that must be managed through a robust Process Safety Management (PSM) program.[11] A Hazard and Operability (HAZOP) study is a systematic approach to identify and mitigate potential risks.[12][13][14][15][16]

HAZOP Analysis for the Reductive Amination Step

HAZOP HAZOP Analysis: Reductive Amination Deviation Cause Consequence Safeguard Node1 No Hydrogen Flow Valve failure, line blockage Incomplete reaction, potential for side reactions Pressure alarms, flow meters, regular valve maintenance Node2 High Temperature Cooling system failure, exothermic runaway Increased pressure, potential for reactor rupture, side product formation Redundant cooling systems, temperature alarms and interlocks, emergency venting Node3 Agitator Failure Mechanical failure Poor mass transfer, localized overheating, incomplete reaction Motor current monitoring, regular maintenance, emergency shutdown procedures Node4 Loss of Containment Gasket failure, corrosion Release of flammable and toxic materials, fire, explosion Regular inspections, material compatibility checks, secondary containment

Caption: Simplified HAZOP analysis for the hydrogenation step.

Expert Insight: A critical aspect of process safety is understanding the potential for runaway reactions, especially during the exothermic hydrogenation.[2] Continuous monitoring of temperature and pressure, coupled with automated shutdown systems and emergency relief venting, are non-negotiable safety features for this process.

Waste Management and Environmental Considerations

The production of (4-tert-butylphenyl)methylamine generates several waste streams that require responsible management.[17][18]

  • Catalyst Waste: Spent Raney Nickel catalyst is pyrophoric and must be handled under water. It can often be regenerated or sent to a specialized metal recovery facility.

  • Aqueous Waste: The aqueous layer from the workup will contain residual ammonia and methanol. This stream should be treated in a wastewater treatment plant, where biological degradation can be an effective method for amine removal.[18][19]

  • Organic Residues: The distillation bottoms will contain higher-boiling impurities and oligomeric byproducts. These are typically incinerated.

Conclusion

The large-scale synthesis of (4-tert-butylphenyl)methylamine is a well-established industrial process. The selection of the optimal synthetic route, meticulous process control, and a comprehensive safety management program are essential for ensuring a safe, efficient, and environmentally responsible manufacturing operation. The reductive amination of 4-tert-butylbenzaldehyde via catalytic hydrogenation stands out as a highly effective and scalable method, delivering a high-purity product. This guide provides the foundational knowledge for researchers and professionals to approach the large-scale production of this important chemical intermediate with confidence and scientific rigor.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Sourcing High-Quality 4-tert-Butylbenzylamine: A Guide for Chemical Buyers. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing (4-tert-butylphenyl)methylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (4-tert-butylphenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this synthesis effectively. The primary focus of this guide is the reductive amination of 4-tert-butylbenzaldehyde, a common and efficient route to the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield of (4-tert-butylphenyl)methylamine is disappointingly low. What are the most common causes?

Low yield is a frequent issue that can stem from several stages of the reaction and workup process. A systematic review of your procedure is the best approach.

Most Common Causes & Solutions:

  • Inefficient Imine Formation: The cornerstone of reductive amination is the formation of the imine intermediate from 4-tert-butylbenzaldehyde and an ammonia source. This is a reversible reaction.[1][2]

    • Causality: Water is a byproduct of imine formation. If not removed, the equilibrium may not favor the imine, leading to low conversion.[1][3]

    • Solution: While not always necessary for one-pot reactions with specific reducing agents, if you suspect poor imine formation, consider adding a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap to remove water azeotropically.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Causality: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 4-tert-butylbenzyl alcohol faster than it reduces the imine.[4][5] Conversely, an old or improperly stored reducing agent may have lost its activity.

    • Solution: Use a milder reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice for this reason.[6][7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control and poses toxicity risks (potential HCN release).[1][5]

  • Incorrect pH: The reaction pH is a delicate balance.

    • Causality: Imine formation is acid-catalyzed, specifically the dehydration of the hemiaminal intermediate.[2][3] However, if the pH is too low, the amine nucleophile (ammonia) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the initial step.[3]

    • Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6.[4][5] Adding a catalytic amount of acetic acid is common, especially when using STAB.

  • Workup and Purification Losses: Amines can be tricky to handle.

    • Causality: Primary amines can be somewhat water-soluble, especially as their hydrochloride salts. Emulsions can form during acid-base extractions, leading to physical loss of product.

    • Solution: During basic extraction, ensure the aqueous layer is sufficiently alkaline (pH > 12) to deprotonate the ammonium salt fully. Use brine to break emulsions. When concentrating the final product, be aware that (4-tert-butylphenyl)methylamine is a liquid and can be volatile under high vacuum.

Troubleshooting Workflow Diagram

G start Low Yield Observed check_imine 1. Assess Imine Formation (TLC/LC-MS) start->check_imine imine_ok imine_ok check_imine->imine_ok Starting material consumed? imine_bad imine_bad check_imine->imine_bad Starting material remains? check_reducer 2. Evaluate Reducing Agent reducer_ok reducer_ok check_reducer->reducer_ok Alcohol byproduct minimal? reducer_bad reducer_bad check_reducer->reducer_bad Alcohol byproduct high? check_ph 3. Verify Reaction pH check_workup 4. Review Workup/Purification check_ph->check_workup end_node Yield Optimized check_workup->end_node imine_ok->check_reducer add_acid Catalyze with AcOH Remove H₂O (e.g., sieves) imine_bad->add_acid Solution reducer_ok->check_ph change_reducer Switch to milder agent (e.g., NaBH(OAc)₃) reducer_bad->change_reducer Solution

Caption: A decision tree for troubleshooting low yield.

Q2: I'm observing a significant amount of 4-tert-butylbenzyl alcohol as a byproduct. How can I prevent this?

This is a classic selectivity problem in reductive amination. It indicates that your reducing agent is reacting with the starting aldehyde before the amine has a chance to form the imine intermediate.

  • Primary Cause: The reducing agent is too reactive and not chemoselective. Sodium borohydride (NaBH₄), for instance, readily reduces aldehydes.[8]

  • Solution: The most effective solution is to switch to a more selective reducing agent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for this issue. It is a milder reductant and is particularly effective at reducing iminium ions, which are formed in the mildly acidic conditions of the reaction, while being much slower to reduce the aldehyde.[6][7]

    • Stepwise Procedure: If you must use a less selective agent like NaBH₄, you can adopt a two-step, one-pot procedure. First, mix the 4-tert-butylbenzaldehyde and the ammonia source (e.g., ammonium acetate) in the solvent (like methanol) and stir for a period (e.g., 1-2 hours) to allow the imine to form. Then, cool the reaction and add the NaBH₄.[5][9] This gives the imine a "head start" before the reductant is introduced.

Q3: I am getting significant amounts of the secondary amine, bis((4-tert-butylphenyl)methyl)amine. How can I improve selectivity for the primary amine?

Over-alkylation occurs because the product, a primary amine, is also nucleophilic and can react with the starting aldehyde to eventually form a secondary amine.[4]

  • Causality: The newly formed (4-tert-butylphenyl)methylamine can be more nucleophilic than ammonia and competes with it to react with remaining 4-tert-butylbenzaldehyde.

  • Solutions:

    • Use a Large Excess of the Nitrogen Source: The simplest approach is to use a large molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). This statistically favors the reaction of the aldehyde with ammonia over the product amine.

    • Protecting-Group-Free Methods: Specific methodologies have been developed to favor primary amine synthesis. These often involve optimizing the combination of the ammonia source, solvent, and reducing agent to suppress the secondary amine pathway.[10][11][12] For example, using ammonia in ethanol with titanium(IV) isopropoxide followed by reduction with NaBH₄ has been shown to be highly selective for primary amines from ketones and can be adapted for aldehydes.[12]

Q4: How should I purify the final product?

Purifying amines requires a different approach than neutral organic compounds.

  • Acid-Base Extraction: This is the most effective way to separate your amine product from non-basic impurities like the starting aldehyde or the alcohol byproduct.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the layers. Wash the organic layer again with acid to ensure complete extraction.

    • Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a strong base (e.g., 2M NaOH) until the pH is >12. The amine will deprotonate and may precipitate or form an oily layer.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If impurities persist, column chromatography can be used.

    • Challenge: Amines are basic and tend to "streak" or "tail" on standard silica gel due to strong interactions with acidic silanol groups.

    • Solution: Deactivate the silica gel by pre-treating it or by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine or ammonia in methanol to the solvent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

The synthesis proceeds via reductive amination . This is a two-stage process that first forms an imine (or its protonated form, an iminium ion), which is then reduced to the final amine.

Mechanism of Reductive Amination

G aldehyde 4-tert-butyl- benzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal 1. Nucleophilic Attack ammonia Ammonia (NH₃) imine Imine (Schiff Base) hemiaminal->imine 2. Dehydration (-H₂O) amine (4-tert-butylphenyl)- methylamine imine->amine 3. Reduction ([H⁻])

Caption: The three key stages of reductive amination.

  • Nucleophilic Attack: The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde.

  • Dehydration: A molecule of water is eliminated from the resulting hemiaminal intermediate to form a C=N double bond, which is the imine. This step is typically the rate-limiting step and is catalyzed by mild acid.[3]

  • Reduction: A hydride reagent (from the reducing agent) attacks the carbon of the imine, reducing the double bond to a single bond and forming the final primary amine.

Q2: Which reducing agent is best? A comparison.

There is no single "best" agent; the choice depends on factors like selectivity, cost, safety, and reaction conditions.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Excellent selectivity for imines over aldehydes.[6][7]- Works well in a one-pot procedure.- Commercially available and easy to handle.- More expensive than NaBH₄.- Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) - Good selectivity at neutral or slightly acidic pH.[1][5]- Tolerant of protic solvents like methanol.- Highly toxic: Can release HCN gas in strongly acidic conditions.[1]- Requires careful pH monitoring.
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.- Powerful reducing agent.- Poor selectivity; readily reduces the starting aldehyde.[4][8]- Best used in a stepwise procedure after imine formation.
Catalytic Hydrogenation (H₂/Catalyst) - "Green" chemistry; byproduct is only water (if any).- High-yielding and clean.- Requires specialized equipment (hydrogenator).- Catalyst (e.g., Pd/C, Raney Ni) can be expensive and pyrophoric.- May reduce other functional groups.
Q3: What is the Leuckart-Wallach reaction and is it suitable?

The Leuckart-Wallach reaction is a specific type of reductive amination where formic acid or its derivatives (like ammonium formate or formamide) serve as both the reducing agent and, in the case of ammonium formate, the nitrogen source.[13][14]

  • Mechanism: It involves the formation of an iminium ion which is then reduced by a hydride transfer from a formate anion.[15] The reaction often produces an N-formylated amine as an intermediate, which must be hydrolyzed in a separate step to yield the final primary amine.

  • Suitability: It is a viable, one-pot method.[13] However, it traditionally requires very high temperatures (often >150 °C), which can lead to side products.[15][16] Modern catalytic versions can lower this temperature requirement.[16][17] For laboratory scale, methods using borohydride reagents are often more convenient and proceed under milder conditions.

Q4: What are the key safety precautions?
  • Reagents: 4-tert-butylbenzaldehyde is an irritant. Borohydride reagents are flammable solids that react with water to produce hydrogen gas; handle them away from ignition sources. Sodium cyanoborohydride is particularly toxic and must be handled with extreme care in a well-ventilated fume hood, avoiding contact with strong acids.

  • Solvents: Use flammable solvents (ether, THF, methanol) in a fume hood and away from open flames.

  • Ammonia: If using ammonia solutions, be aware of their corrosive and volatile nature.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Recommended Experimental Protocol

This protocol uses sodium triacetoxyborohydride (STAB) for its high selectivity and mild reaction conditions.

Materials:
  • 4-tert-butylbenzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-tert-butylbenzaldehyde (1.0 eq).

  • Amine Source: Add ammonium acetate (2.0-3.0 eq).

  • Solvent: Add anhydrous DCE or THF (to make a ~0.5 M solution based on the aldehyde).

  • Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Workup (Acid-Base Extraction):

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Extract the organic layer with 1M HCl (2 x volume of organic layer).

    • Combine the acidic aqueous layers. Cool in an ice bath and basify to pH >12 with 2M NaOH.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield (4-tert-butylphenyl)methylamine as an oil. If necessary, further purify by vacuum distillation or column chromatography as described in the troubleshooting section.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Purification a 1. Add Aldehyde, NH₄OAc, Solvent, AcOH b 2. Stir 30-60 min (Imine Formation) a->b c 3. Add NaBH(OAc)₃ (Reduction) b->c d 4. Stir 3-12h (Monitor by TLC/LC-MS) c->d e 5. Quench with NaHCO₃ d->e f 6. Acid-Base Extraction e->f g 7. Dry & Concentrate f->g h 8. Purify (Distillation/ Chromatography) g->h product (4-tert-butylphenyl)methylamine h->product Final Product

Caption: Step-by-step experimental workflow.

References
  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. iitutor. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Ali, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. [Link]

  • Kulyk, K., et al. (2020). Optimization of the Leuckart–Wallach reductive amination reaction. ResearchGate. [Link]

  • Kitamura, M., et al. (2002). Leuckart-Wallach Reductive Amination @ 50-70°C. Hive Novel Discourse. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. [Link]

  • Reddit. (2024). What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. ACS Publications. [Link]

  • Reddit. (2024). Question about reductive amination reaction procedure. Reddit. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]

  • ResearchGate. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Myers, A. Chem 115 Handout. Harvard University. [Link]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]

  • Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Semantic Scholar. STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

  • ResearchGate. Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. ResearchGate. [Link]

  • Wikipedia. Leuckart reaction. Wikipedia. [Link]

  • Organic Syntheses. tert-BUTYLAMINE. Organic Syntheses. [Link]

  • Google Patents. Methylamines purification process.
  • ACS Publications. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions - Supporting Information. ACS Publications. [Link]

  • PubChem. amine. PubChem. [Link]

  • Google Patents. Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Scribd. Methylamines Synthesis - A Review. Scribd. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • MDPI. The Application of Zeolites in the Selective Synthesis of Methylamine: A Review. MDPI. [Link]

  • ResearchGate. How to purify p-amino tert butyl benzamide?. ResearchGate. [Link]

Sources

troubleshooting guide for the synthesis of allylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process engineers. It prioritizes mechanistic understanding over rote recipe following, ensuring you can troubleshoot live experiments.

Topic: Troubleshooting & Optimization Guide Role: Senior Application Scientist Status: Active

Part 1: Strategic Method Selection (The "Triage")

Before troubleshooting a failed reaction, verify you are using the correct synthetic engine. Allylamine synthesis is not "one size fits all."[1] Use this decision matrix to align your method with your structural requirements.

Method Selection Decision Tree

MethodSelection Start Target Allylamine Structure Branch Regiochemistry Required? Start->Branch Linear Linear (E)-Allylamine Branch->Linear Linear (Terminal) Branched Branched (Chiral) Allylamine Branch->Branched Branched (Internal) PdCat Pd-Catalyzed Allylation (Tsuji-Trost) Linear->PdCat High Complexity/Fragile SM RedAm Reductive Amination (Enals + Amine) Linear->RedAm Stable Enals Available Direct Direct Alkylation (SN2) Linear->Direct Simple/Robust Substrates IrCat Ir-Catalyzed Allylation (Phosphoramidite Ligands) Branched->IrCat Standard High Enantio-Selectivity RhCat Rh-Catalyzed C-H Amination Branched->RhCat Late-Stage Functionalization

Figure 1: Strategic decision tree for selecting the optimal allylamine synthesis pathway based on regiochemical and substrate constraints.

Part 2: Transition Metal-Catalyzed Allylation (Tsuji-Trost)

The Engine: Palladium (Linear) vs. Iridium (Branched)

This is the most powerful but temperamental method. Success relies on managing the Hard/Soft Nucleophile dichotomy and Ligand Control .

Mechanistic Troubleshooting: The Catalytic Cycle

Most failures occur at two specific checkpoints: Oxidative Addition (getting the metal on) or Nucleophilic Attack (getting the metal off).

TsujiTrost Pd0 Pd(0) Active Species Coord η²-Complex Pd0->Coord Alkene Binding OxAdd Oxidative Addition (Rate Limiting for Cl/OAc) Coord->OxAdd PiAllyl π-Allyl Pd(II) Electrophile OxAdd->PiAllyl Inversion 1 SoftNu Soft Nucleophile (Amines, pKa < 25) PiAllyl->SoftNu External Attack (Anti) HardNu Hard Nucleophile (Organometallics) PiAllyl->HardNu Metal Attack (Syn) Product Allylamine Product SoftNu->Product Net Retention (Double Inversion) HardNu->Product Net Inversion Product->Pd0 Regeneration

Figure 2: The Tsuji-Trost catalytic cycle illustrating the divergent pathways for hard vs. soft nucleophiles, critical for predicting stereochemical outcomes.[2]

Troubleshooting Guide: Pd & Ir Catalysis
Issue 1: "I'm getting the wrong regioisomer." (Linear vs. Branched)
  • Root Cause: You are fighting the intrinsic bias of the metal/ligand combination.

  • The Science:

    • Palladium generally favors the linear (E)-isomer due to steric minimization at the less substituted carbon during nucleophilic attack [1].

    • Iridium (with phosphoramidite ligands) enforces attack at the substituted carbon , yielding the branched (chiral) product. This is driven by the formation of a distorted

      
      -allyl complex where the nucleophile attacks the more electropositive carbon [2].
      
  • Solution Protocol:

    • For Linear: Switch to Pd(PPh3)4 or Pd2(dba)3 + dppe. Ensure solvent is THF or DCM.

    • For Branched: Switch to [Ir(COD)Cl]2 + Feringa-type phosphoramidite ligand .

    • Critical Check: If using Ir, you must activate the catalyst with a base (e.g., TBD or propylamine) to form the active cyclometallated species before adding the substrate [3].

Issue 2: "The reaction stalls at 50% conversion."
  • Root Cause: Catalyst poisoning by the amine product.

  • The Science: The resulting allylamine is often a better ligand for Pd/Ir than your phosphine. It binds to the metal, shutting down the cycle (product inhibition).

  • Solution Protocol:

    • Add a Lewis Acid: Add 10-20 mol%

      
       or 
      
      
      
      . This complexes the amine product, preventing it from binding to the catalyst.
    • Protecting Groups: Use a "masked" amine like potassium phthalimide or di-tert-butyl iminodicarboxylate instead of a free amine. Deprotect later.

    • Ligand Switch: Use a bulky, electron-rich ligand (e.g., Buchwald biaryl phosphines) that binds tighter to Pd than the amine product does.

Issue 3: "My enantiomeric excess (ee) is eroding."
  • Root Cause: Isomerization of the

    
    -allyl intermediate ( 
    
    
    
    -
    
    
    -
    
    
    mechanism).
  • The Science: If nucleophilic attack is slow, the Pd-allyl complex can equilibrate between syn and anti forms, scrambling the stereochemistry.

  • Solution Protocol:

    • Increase Nucleophile Concentration: Force the attack to happen faster than the equilibration.

    • Lower Temperature: Slow down the isomerization rate.

    • Counter-ion Effect: If using an allylic chloride, add

      
       or 
      
      
      
      to abstract the chloride. A cationic Pd-complex reacts faster and often with higher fidelity [4].

Part 3: Direct Alkylation & Reductive Amination

The Workhorses: Robust, scalable, but prone to "runaway" reactions.

Quantitative Comparison of Methods
FeatureDirect Alkylation (SN2)Reductive AminationPd-Catalyzed Allylation
Primary Risk Polyalkylation (Over-reaction)Imine Instability / C=C ReductionCatalyst Deactivation
Atom Economy HighMedium (Reductant waste)Low (Ligands/Additives)
Scale-up ExcellentGoodExpensive
Stereocontrol NoneLow (unless chiral catalyst)Excellent
Troubleshooting Guide: Classical Methods
Issue 4: "I can't stop at the mono-allylamine (Overalkylation)."
  • Root Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine).[3]

  • The Science: Alkyl groups are electron-donating. Once the first allyl group adds, the nitrogen lone pair becomes more reactive, reacting faster with the remaining allyl halide than the starting amine does [5].

  • Solution Protocol (The "Sacrificial" Method):

    • Stoichiometry: Use 10 equivalents of the amine relative to the allyl halide.

    • Dosing: Add the allyl halide dropwise to the amine solution (inverse addition). This keeps the local concentration of alkylating agent low.

  • Solution Protocol (The "Surrogate" Method):

    • Use Delarue’s Method : React allyl halide with tert-butyl carbamate (BocNH2) or Trifluoroacetamide. These mono-protected nitrogens cannot over-alkylate. Deprotect with acid (Boc) or mild base (CF3CO) [6].

Issue 5: "Reductive amination reduced my double bond!"
  • Root Cause: 1,4-reduction (conjugate addition) competing with 1,2-reduction (imine reduction).

  • The Science:

    
    -unsaturated imines can be reduced at the C=C bond by aggressive hydrides or if the imine formation is slow.
    
  • Solution Protocol:

    • Reagent Selection: Do NOT use

      
       (reduces alkenes). Do NOT  use 
      
      
      
      .
    • The Fix: Use Sodium Triacetoxyborohydride (STAB) (

      
      ) in DCE or DCM. It is sterically bulky and less basic, favoring imine reduction over conjugate reduction [7].
      
    • Self-Validating Step: Pre-form the imine. Stir aldehyde + amine +

      
       (drying agent) for 2 hours before adding the reducing agent. This ensures no free aldehyde remains to undergo side reactions.
      

Part 4: Validated Experimental Protocol

Protocol: Iridium-Catalyzed Branched Allylic Amination (High Value Target) Based on Krische et al. and Hartwig et al. methodologies [2, 8].

Objective: Synthesis of a chiral, branched allylamine from a linear allylic acetate.

Reagents:

  • Substrate: Cinnamyl acetate (1.0 equiv)

  • Nucleophile: Benzylamine (1.2 equiv)

  • Catalyst Precursor:

    
     (2 mol%)[4]
    
  • Ligand: Feringa Phosphoramidite (L1) (4 mol%)

  • Base: Propylamine (activation agent)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Catalyst Activation (The Critical Step):

    • In a glovebox or under Argon, mix

      
       and Ligand L1 in THF.
      
    • Add propylamine (1.0 equiv relative to Ir). Stir for 20 mins.

    • Observation Check: Solution should shift from orange to pale yellow/green, indicating formation of the active cyclometallated species. If it stays dark orange, the catalyst is not active.

  • Reaction Assembly:

    • Add the allylic acetate substrate to the active catalyst solution.[5]

    • Add the nucleophile (Benzylamine).

    • Heat to 50°C.

  • Monitoring (Self-Validation):

    • TLC: Monitor consumption of acetate (

      
       in 20% EtOAc/Hex) and appearance of amine (
      
      
      
      , stains with Ninhydrin).
    • Checkpoint: If reaction stalls at 2 hours, add 10 mol%

      
       to sequester the product amine.
      
  • Workup:

    • Dilute with

      
      , wash with saturated 
      
      
      
      .
    • Purification Note: Allylamines streak on silica. Add 1%

      
       to your eluent to sharpen the peaks.
      

References

  • Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Hartwig, J. F., & Stanley, L. M. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(12), 1461–1475. Link

  • Krische, M. J., et al. (2019).[6] Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates.[6][7] Journal of the American Chemical Society, 141(2), 671–676. Link

  • Evans, P. A., & Nelson, J. D. (1998). Conservation of Absolute Configuration in the Palladium-Catalyzed Allylic Amination of Enantioenriched Allylic Carbonates. Journal of the American Chemical Society, 120(22), 5581–5582. Link

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

  • Sen, S. E., & Roach, S. L. (1995). Synthesis of Allylamines via the Palladium-Catalyzed Amination of Allylic Alcohols with Tin(II) Chloride. Synthesis, 1995(07), 756-758. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Pouy, M. J., et al. (2009). Enantioselective Iridium-Catalyzed Allylic Amination of Ammonia and Convenient Ammonia Surrogates. Journal of the American Chemical Society, 131(18), 6658–6659. Link

Sources

controlling regioselectivity in the synthesis of allylamine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist, Dr. H. Topic: Controlling Regioselectivity in Allylamine Derivatives Ticket Priority: High (Drug Development/Scale-up)

Core Philosophy: The Regio-Divergent Protocol

Welcome to the technical support hub. If you are synthesizing allylamines, your primary adversary is thermodynamic equilibrium. The formation of Linear (L) vs. Branched (B) isomers is not random; it is a deterministic outcome of the metal center's sphere of influence and the nucleophile's trajectory.

To control regioselectivity, you must choose your "Operating System" (Catalyst Metal) based on your desired architecture:

Desired ArchitecturePrimary "OS"Mechanism of ActionKey Control Factor
Branched (Chiral) Iridium (Ir) Outer-sphere nucleophilic attack on

-allyl
Ligand Sterics (Phosphoramidites)
Linear (Achiral/E) Palladium (Pd) Inner-sphere attack / Thermodynamic equilibrationSteric bulk at metal center
Linear (from Allenes) Gold (Au) Hydroamination (Nucleophilic addition)Ligand electronic properties

Diagnostic Workflows & Decision Trees

Visualization: The Regioselectivity Decision Engine

Figure 1: Decision tree for selecting the correct catalytic system based on substrate and desired product.

RegioSelectivity Start Target Allylamine Structure Branched Branched (Chiral Center) Start->Branched Alpha-Substituted Linear Linear (Achiral/Terminal) Start->Linear Terminal/Gamma-Substituted Ir_Cat System: Ir-Catalyzed Allylic Substitution Branched->Ir_Cat Pd_Cat System: Pd-Catalyzed Allylic Substitution Linear->Pd_Cat From Allyl Esters Au_Cat System: Au-Catalyzed Hydroamination (From Allenes) Linear->Au_Cat From Allenes Ligand_P Ligand: Feringa/Hartwig Phosphoramidites Ir_Cat->Ligand_P Mech_Outer Mech: Outer-Sphere Attack (Kinetically Controlled) Ligand_P->Mech_Outer Ligand_Bi Ligand: Bidentate Phosphines (dppe, dppf) Pd_Cat->Ligand_Bi Mech_Inner Mech: Inner-Sphere/Thermodynamic Ligand_Bi->Mech_Inner

Technical Support Tickets (Troubleshooting & FAQs)

Ticket #1024: "I'm using Palladium, but I need the Branched Isomer."

User: Medicinal Chemist, Boston Issue: Standard Pd(PPh3)4 conditions are yielding 95% linear product. I need the branched chiral amine.

Root Cause Analysis: Palladium


-allyl complexes undergo rapid 

-

-

isomerization. The nucleophile attacks the least hindered position (linear) via an inner-sphere mechanism or under thermodynamic control. You are fighting the metal's natural tendency.

Solution Protocol:

  • Switch Metal: If possible, switch to Iridium . Ir-catalyzed substitution is the "Gold Standard" for branched selectivity because the active species forms a specific H-bond interaction that directs the nucleophile to the more substituted carbon via an outer-sphere pathway [1].

  • If you MUST use Pd: You must employ "Memory of Chirality" or specific bulky ligands that enforce a specific geometry.

    • Action: Use bulky monodentate phosphoramidite ligands (e.g., BINOL-derived).[1]

    • Action: Add a Lewis Acid co-catalyst (e.g., B(C6F5)3) to accelerate the nucleophilic attack before isomerization can occur.

Ticket #2055: "My Iridium Catalyst is Inactive (0% Conversion)."

User: Process Chemist, Basel Issue: Using


 and Feringa ligand, but starting material (Allyl Acetate) is untouched.

Root Cause Analysis: The active Iridium catalyst is NOT the pre-catalyst. It requires activation to form the metallacycle.

  • Pre-activation failure: The active species is a cyclometalated complex formed from the amine ligand and the metal.

  • Chloride Poisoning: The chloride bridge in the dimer must be broken effectively.

Solution Protocol:

  • Activate Properly: Mix

    
     and the Phosphoramidite ligand in propyl amine (or the nucleophilic amine) for 30 minutes before adding the substrate. This generates the active cyclometalated species [2].[2]
    
  • Check Base: Ensure you are using a base (like TBD or labile carbonate) if your amine is not basic enough to drive the HCl removal.

Ticket #3099: "Erosion of Regioselectivity (B:L ratio dropping)."

User: PhD Student, Tokyo Issue: Reaction starts with 95:5 B:L ratio but drops to 70:30 upon scale-up.

Root Cause Analysis: Product Isomerization.[3] The branched allylamine product is thermodynamically less stable than the linear isomer. If the reaction mixture remains in contact with the catalyst for too long (or at high heat), the catalyst will re-ionize the product and equilibrate it to the linear form.

Solution Protocol:

  • Quench Early: Monitor conversion closely. Stop the reaction at 95% conversion rather than waiting for 100%.

  • Lower Temperature: Run the reaction at 0°C or RT. High temps favor the thermodynamic (linear) product.

  • Use "Kinetic" Ligands: Switch to ligands with stronger

    
    -acceptor properties (e.g., Phosphites vs Phosphines) to destabilize the intermediate and speed up the initial kinetic attack.
    

Standard Operating Procedure (SOP)

Workflow: Ir-Catalyzed Branched-Selective Allylic Amination

Objective: Synthesis of


-chiral branched allylamines with >95:5 regioselectivity.

Materials:

  • Pre-catalyst:

    
     (2 mol%)
    
  • Ligand: (S)-Feringa Phosphoramidite or (S)-Hartwig Ligand (4 mol%)

  • Solvent: THF or DCM (Anhydrous)

  • Activation Agent: Propylamine (if using a different nucleophile) or the Nucleophile itself.

Step-by-Step Protocol:

  • Catalyst Activation (Critical Step):

    • In a glovebox or under Ar, charge a flame-dried vial with

      
       and the Phosphoramidite ligand.
      
    • Add 1 mL of dry THF and 1 mL of propylamine (activation agent).

    • Observation: The solution should turn from yellow to pale orange/red over 20-30 mins. This indicates cyclometallation (formation of the active species).[2]

    • Remove volatiles under vacuum to leave the active catalyst solid.

  • Reaction Assembly:

    • Redissolve the active catalyst in the reaction solvent (THF).

    • Add the Allylic Carbonate/Acetate substrate (1.0 equiv).

    • Add the Amine Nucleophile (1.2 equiv).[4]

    • Note: If using an allylic acetate, add a base (e.g.,

      
       or TBD, 1.0 equiv). If using a carbonate, no external base is needed (alkoxide leaving group acts as base).
      
  • Monitoring:

    • Stir at Room Temperature.

    • Monitor via 1H NMR (not just TLC). Look for the diagnostic signals:

      • Branched:

        
         3.5-4.0 ppm (CH-N, doublet of doublets).
        
      • Linear:

        
         3.0-3.5 ppm (CH2-N, doublet).
        
    • Stop Criteria: Quench immediately upon consumption of starting material to prevent isomerization.

  • Work-up:

    • Dilute with Et2O, wash with saturated NaHCO3.

    • Dry over Na2SO4.

    • Purification: Flash chromatography. Warning: Silica gel is acidic and can cause isomerization of sensitive allylamines. Add 1% Et3N to the eluent.

Comparative Data: Ligand Effects on Regioselectivity[1][2][5][6][7]

The following table summarizes the effect of ligand class on the regiochemical outcome for the amination of cinnamyl carbonate.

Ligand ClassMetalTypical B:L RatioMechanism NoteSource
Phosphoramidite (Feringa/Hartwig) Ir >95:5 H-bond directed outer-sphere attack[1, 2]
Triphenylphosphine (

)
Pd 5:95 Sterically controlled inner-sphere attack[3]
Bidentate Phosphine (dppe) Pd 1:99 Enforced square planar geometry, linear pref.[3]
Chiral Ferrocenyl Pyrazoles Pd Variable Can tune sterics to force branched (rare)[4]
N-Heterocyclic Carbene (NHC) Cu >90:10

mechanism (different pathway)
[5]

Advanced Mechanism Visualization

Visualization: The Iridium "Active Pocket"

Figure 2: The mechanistic divergence between Pd and Ir pathways explaining the regioselectivity.

Mechanism Substrate Allylic Substrate Pd_Complex Pd-Allyl Complex (Electrophilic) Substrate->Pd_Complex Pd(0) Ir_Complex Ir-Allyl Complex (Cyclometalated) Substrate->Ir_Complex Ir(I) Pd_TS Transition State: Sterics dominate Pd_Complex->Pd_TS Inner Sphere Linear_Prod Linear Product (Thermodynamic) Pd_TS->Linear_Prod Ir_TS Transition State: H-Bond/Electrostatics Ir_Complex->Ir_TS Outer Sphere Branched_Prod Branched Product (Kinetic) Ir_TS->Branched_Prod

References

  • Madrahimov, S. T., Li, Q., Sharma, A., & Hartwig, J. F. (2015). Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. Journal of the American Chemical Society. Link

  • Pouy, M. J., et al. (2009). Regio- and Enantioselective Iridium-Catalyzed Amination of Allylic Esters. Journal of the American Chemical Society. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

  • Togni, A., et al. (2005). Palladium-Catalyzed Asymmetric Allylic Amination Using Ferrocenyl Pyrazole Ligands. Journal of the American Chemical Society. Link

  • Gao, F., & Hoveyda, A. H. (2010). Enantioselective Synthesis of Allylic Amines. Journal of the American Chemical Society. Link

  • LaLonde, R. L., et al. (2013). Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Chemical Science. Link

Sources

Technical Support Center: 4-tert-Butylphenol (4-TBP) Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a central technical resource for researchers and process engineers working with 4-tert-Butylphenol (4-TBP) . It moves beyond basic safety data sheets to address the physicochemical stability of the molecule under thermal stress, offering actionable troubleshooting for experimental anomalies.

Topic: Stability & Degradation Profiles under Thermal Stress Applicable CAS: 98-54-4 Document Control: Tech-Guide-TBP-04

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see users treat 4-TBP as an inert building block. However, its chemical utility—often used as an antioxidant or stabilizer precursor—is derived from its labile phenolic hydrogen and the steric bulk of the tert-butyl group.

While 4-TBP is physically stable up to its boiling point (~237°C) in inert environments, it is thermo-oxidatively unstable . Under thermal stress in the presence of oxygen, it undergoes radical coupling and oxidation, leading to "yellowing" and dimer formation. Conversely, in the presence of trace acids and heat, it undergoes dealkylation , reverting to phenol and isobutene.

Module 1: Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must distinguish between the two primary degradation modes: Oxidative Coupling and Dealkylation .

Degradation Pathways Diagram

TBP_Degradation TBP 4-tert-Butylphenol (Intact) Heat Thermal Stress (>60°C) TBP->Heat Radical Phenoxy Radical (Intermediate) Heat->Radical Homolysis (Slow) Phenol Phenol (Impurity) Heat->Phenol Dealkylation Isobutene Isobutene Gas (Volatile Loss) Oxygen + O2 (Air) Oxygen->Radical Quinone 4-tert-Butyl-o-benzoquinone (Yellow/Brown Color) Radical->Quinone Oxidation Dimer Bis-phenol Dimers (C-C or C-O Coupling) Radical->Dimer Coupling Acid + Trace Acid / H+ Acid->Phenol Phenol->Isobutene + Isobutene

Figure 1: Dual degradation pathways of 4-TBP.[1] The oxidative path causes discoloration; the dealkylation path causes purity loss.

Detailed Mechanism
  • Thermo-Oxidative Pathway (Discoloration):

    • Trigger: Heat (>50°C) + Oxygen.

    • Mechanism: Abstraction of the phenolic hydrogen creates a resonance-stabilized phenoxy radical. These radicals dimerize (forming C-C or C-O bridges) or further oxidize to quinones (specifically 4-tert-butyl-o-benzoquinone).

    • Symptom: Sample turns from white crystals to beige/yellow.

    • Impact: Critical for optical applications or color-sensitive formulations.

  • Dealkylation Pathway (Purity Loss):

    • Trigger: Heat (>100°C) + Acidic Catalysis (or extreme heat >200°C).

    • Mechanism: The tert-butyl carbocation is a stable leaving group. Under acidic conditions (even trace silica acidity), the group cleaves, releasing isobutene gas and leaving phenol .

    • Symptom: Drop in assay (HPLC); "ghost" peaks of phenol; pressure buildup in sealed vials (isobutene).

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues with your 4-TBP stocks or reaction mixtures.

Troubleshooting Flowchart

Troubleshooting Start Problem Observed Yellow Yellow/Brown Discoloration Start->Yellow Purity Low Purity / Assay (<98%) Start->Purity Peaks Unknown HPLC Peaks Start->Peaks Oxidation Oxidative Degradation Yellow->Oxidation Dealkyl Thermal Dealkylation Purity->Dealkyl Mass Stable? Sublimation Sublimation Loss Purity->Sublimation Mass Loss? Peaks->Oxidation RT > TBP Peaks->Dealkyl RT < TBP Action1 Action: Recrystallize Store under N2 Oxidation->Action1 Action2 Action: Check Reaction pH Remove Acid Traces Dealkyl->Action2 Action3 Action: Use Sealed Pressure Vials Sublimation->Action3

Figure 2: Diagnostic logic for common 4-TBP stability issues.

Common Issues & Solutions
IssueProbable CauseVerification StepCorrective Action
Yellowing of Solid Quinone formation due to air exposure + warm storage.Dissolve in MeOH. If solution is yellow, quinones are present.Recrystallization: Dissolve in hot hexane/ethanol, cool slowly. Store in amber glass under Argon/N2.
"Ghost" Peak (Early Elution) Phenol formation via dealkylation.Check HPLC retention time (RT). Phenol elutes before 4-TBP.Neutralize System: Ensure reaction vessel is free of acid traces. Lower process temp <140°C.
"Ghost" Peak (Late Elution) Dimers (Bis-phenols).Check HPLC RT. Dimers are more hydrophobic and elute after 4-TBP.Antioxidant Addition: Add trace BHT or phosphite stabilizers if process allows.
Inconsistent Stoichiometry Sublimation.4-TBP has high vapor pressure at >100°C.Seal: Use pressure-rated vessels. Do not heat in open beakers.

Module 3: Experimental Protocols

Protocol A: Accelerated Thermal Stress Test

Use this to validate if your storage or processing conditions will degrade 4-TBP.

  • Preparation: Weigh 100 mg of 4-TBP into three separate 20 mL headspace vials.

  • Conditions:

    • Vial A (Control): Store at 4°C in dark.

    • Vial B (Thermal): Purge with N2, seal, heat at 100°C for 24 hours.

    • Vial C (Oxidative): Leave open to air, heat at 100°C for 24 hours.

  • Analysis: Dissolve contents in Acetonitrile to 1 mg/mL and run HPLC (Protocol B).

  • Interpretation:

    • Vial B degradation = Pyrolytic instability (check for Phenol).

    • Vial C degradation = Oxidative instability (check for Quinones/Dimers).

Protocol B: HPLC Purity Analysis

Based on standard reverse-phase methodology for alkylphenols.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (stabilizes phenolic protons).

    • B: Acetonitrile.

  • Gradient: 40% B to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Phenol max) or 280 nm .

  • Expected Retention Times (Relative):

    • Phenol: ~0.4x (Early)

    • 4-TBP: 1.0x (Reference)

    • Dimers: ~1.5x - 1.8x (Late)

FAQs: Senior Scientist Insights

Q1: Can I store 4-TBP in clear glass bottles?

  • Answer: Short term, yes. Long term, no. While UV light is not the primary degrader compared to heat/oxygen, UV can accelerate the radical formation step. Recommendation: Use amber glass or foil-wrapped containers stored below 30°C.

Q2: I see a melting point depression (e.g., melts at 94°C instead of 99°C). Is it ruined?

  • Answer: Likely yes. The depression suggests significant impurity formation (eutectic mixture with phenol or oxidized byproducts). Run an HPLC assay. If purity is <98%, recrystallize.

Q3: Is 4-TBP explosive when heated?

  • Answer: It is not explosive in bulk, but it is a combustible solid . The dust can form explosive mixtures with air. When heating, ensure adequate ventilation to prevent accumulation of sublimated dust or isobutene gas (flammable) if dealkylation occurs.

Q4: Why does my reaction yield drop when I scale up?

  • Answer: Heat transfer issues. On a larger scale, the material stays hot longer (thermal mass). If your reaction involves acidic catalysts and high heat (>140°C), you are likely losing 4-TBP to dealkylation (isobutene off-gassing) during the extended cool-down phase. Solution: Quench the reaction immediately or cool actively.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Retrieved from [Link]

  • Gagliardi, L., et al. (1989). Determination of 4-tert-butylphenol and 4-tert-butylcatechol in cosmetic products by reversed-phase high-performance liquid chromatography.[3] Journal of Chromatography A. Retrieved from [Link]

  • SIELC Technologies (2018). Separation of 4-tert-Butylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Phenol, p-tert-butyl- Phase change data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Technical Support Center: Forced Degradation of Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Advanced Applications Support Center. This guide is designed for pharmaceutical scientists encountering non-standard degradation profiles in amine-containing APIs. Unlike generic stability guides, we focus on the specific nucleophilic and redox behaviors of amines that complicate mass balance and impurity identification.

Module 1: Oxidative Stress & The "Phantom" Degradant

Status: Active | Severity: High

Q: I am stressing my tertiary amine with H₂O₂. The API is degrading, but the N-oxide peak is small or missing. Where is the mass going?

A: You are likely witnessing Oxidative Dealkylation, not just N-oxidation.

While H₂O₂ is often treated as a "universal" oxidant, amines react via two distinct mechanistic pathways depending on the prevailing conditions and the specific oxidant used.

  • Nucleophilic Attack (The N-Oxide Route): The lone pair on the nitrogen attacks the electrophilic oxygen of the peroxide. This forms the N-oxide.[1][2] This is favored in electron-rich tertiary amines.

  • Radical-Mediated Dealkylation (The "Phantom" Route): If transition metals (Fe, Cu impurities) are present or if you use a radical initiator, the reaction proceeds via Hydrogen Atom Transfer (HAT) at the

    
    -carbon.
    
    • Mechanism: The radical forms on the carbon next to the nitrogen (

      
      -C). This reacts with oxygen to form a carbinolamine, which spontaneously collapses.
      
    • Result: The C-N bond cleaves. You lose an alkyl group (often as volatile formaldehyde or acetaldehyde) and generate a secondary amine (dealkylated product).[3]

    • Mass Balance Issue: The aldehyde fragment is volatile and often UV-inactive. The dealkylated amine often elutes in the void volume or has a significantly different Response Factor (RF).

Troubleshooting Steps:

  • Step 1: Switch oxidants. Compare H₂O₂ (peroxide stress) vs. AIBN (Azobisisobutyronitrile, radical stress). If degradation is high with AIBN but low with H₂O₂, your amine is sensitive to radical pathways, not direct oxidation.

  • Step 2: Check for volatiles. Use Headspace GC to look for formaldehyde (if N-methyl) or acetaldehyde (if N-ethyl).

Visualizing the Pathway

AmineOxidation API Tertiary Amine API H2O2 Peroxide Stress (Nucleophilic) API->H2O2 Radical Radical Stress (Metal/AIBN) API->Radical NOxide N-Oxide (Stable, UV Active) H2O2->NOxide Direct Attack AlphaRad α-Carbon Radical Radical->AlphaRad H-Abstraction Carbinol Carbinolamine (Unstable Intermediate) AlphaRad->Carbinol + O2 / Reduction Dealkyl Secondary Amine (Dealkylated Impurity) Carbinol->Dealkyl C-N Cleavage Aldehyde Volatile Aldehyde (Lost Mass) Carbinol->Aldehyde C-N Cleavage

Figure 1: Divergent oxidative pathways for amines. Note that the radical pathway splits the molecule, often causing mass balance errors due to volatile aldehyde formation.

Module 2: Excipient-Induced Degradation (The "Hidden" Reactants)

Status: Active | Severity: Critical

Q: My API is stable in solution stress tests but degrades in the drug product (tablet/capsule). I see peaks at RRT 1.1 and 1.2. What are they?

A: You are likely seeing N-Formylation or Maillard Adducts driven by excipient impurities.

Standard forced degradation (API in buffer) fails to predict this because the reactants (impurities in excipients) are missing.

1. The PEG/Polysorbate Trap (N-Formylation): Polyethylene Glycol (PEG) and Polysorbates degrade via oxidation to form Formaldehyde and Formic Acid .[4]

  • Reaction: Formic acid reacts with primary/secondary amines to form N-Formyl derivatives.[4] Formaldehyde + Formic acid can lead to N-Methylation (Eschweiler-Clarke reaction).[4]

  • Diagnosis: Check if the impurity mass is +28 Da (N-Formyl) or +14 Da (N-Methyl) relative to the API.

2. The Lactose Trap (Maillard Reaction): If your formulation contains reducing sugars (Lactose, Dextrose) and your API is a primary or secondary amine.

  • Reaction: The amine condenses with the sugar's carbonyl group to form a Schiff base, which rearranges (Amadori rearrangement) into complex brown pigments.

  • Diagnosis: Yellow/Brown discoloration of the tablet and "humps" in the chromatogram rather than sharp peaks.

Protocol: Excipient Compatibility Stress

Do not rely on binary mixtures alone. Use "Spiked" Stress Testing to simulate aged excipients.

Step-by-Step Methodology:

  • Preparation: Prepare a 1:1 mixture of API and Excipient (e.g., PEG 400).

  • The Spike (The Secret Weapon):

    • To simulate aged PEG: Spike the mixture with 0.1% Formaldehyde and 0.1% Formic Acid .

    • To simulate reactive Lactose: Add 5% water (moisture is the catalyst for Maillard).

  • Incubation: Seal in a crimped vial. Heat at 60°C for 3-7 days.

  • Analysis: Extract and analyze via LC-MS. Look specifically for [M+28] (Formyl) and [M+162] (Glycosyl) adducts.

Module 3: Analytical Troubleshooting & Mass Balance

Status: Active | Severity: Medium

Q: I have 15% degradation but only 5% impurities recovered. How do I close the mass balance?

A: Amine degradation products often evade standard UV detection.

Common Culprits:

  • Loss of Chromophore: If the amine is attached to an aromatic ring (e.g., aniline derivative) and the ring oxidizes/cleaves, the resulting aliphatic amines have negligible UV absorbance at 254 nm.

  • Polarity Shift: Small amine degradants (like methylamine) elute in the solvent front (dead time) of Reverse Phase HPLC.

  • Precipitation: Oxidative oligomers (common in anilines) may precipitate out of the diluent before injection.

Corrective Action Plan:

IssueDiagnostic ToolSolution
Elution in Void LC-MS (TIC) Use a HILIC column or Ion-Pairing chromatography to retain small polar amines.
No UV Absorbance CAD / ELSD Charged Aerosol Detectors (CAD) respond to mass, not chromophores. Universal detection is essential.
Volatiles GC-MS Analyze the headspace of the stress vial for volatile aldehydes or small amines.
Workflow: Mass Balance Investigation

MassBalance Start Mass Balance < 95% CheckUV Check UV Spectra (Is Chromophore Intact?) Start->CheckUV Intact Chromophore Intact CheckUV->Intact Lost Chromophore Lost CheckUV->Lost Polarity Check Retention (Void Volume?) Intact->Polarity Universal Switch to CAD/ELSD Lost->Universal HILIC Retest: HILIC Mode Polarity->HILIC Elutes in Void Headspace Retest: GC-Headspace Polarity->Headspace Not in Void (Volatile)

Figure 2: Decision tree for resolving mass balance discrepancies in amine degradation.

Module 4: Standardized Experimental Protocols

Protocol A: Oxidative Stress (Differentiation Method)

Purpose: To distinguish between N-oxide formation and radical dealkylation.

  • Solution Preparation: Dissolve API to 1 mg/mL in Acetonitrile/Water (50:50).

  • Condition 1 (Peroxide): Add 30% H₂O₂ to reach a final concentration of 3%. Incubate at RT for 24 hours.

  • Condition 2 (Radical): Add AIBN (Azobisisobutyronitrile) to reach 1 mM. Note: AIBN requires thermal activation. Incubate at 40°C for 24 hours.

  • Quenching:

    • Quench H₂O₂ with Catalase or Sodium Sulfite (ensure sulfite peaks do not interfere).

    • Quench AIBN by cooling to 4°C immediately.

  • Analysis: Compare impurity profiles.

    • Result: If Condition 1 > Condition 2, the pathway is nucleophilic (N-Oxide). If Condition 2 > Condition 1, the pathway is radical (Dealkylation).

Protocol B: pH-Dependent Hydrolysis

Purpose: To evaluate amide/amine stability across the pH range.

  • Buffer Setup: Prepare 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 7.0), and 0.1N NaOH (pH 13).

  • Stress: Dissolve API in each buffer.

  • Temperature: Heat at 60°C.

  • Sampling: Pull samples at 1, 3, and 7 days.

  • Neutralization: Critical Step. Neutralize samples to pH 7.0 immediately before injection. Injecting highly acidic/basic samples can distort peak shapes of amines (tailing) on C18 columns, mimicking degradation.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] Geneva, Switzerland. Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1-32. Link

  • Nassar, M. N., et al. (2004). "Oxidative Degradation of an Amine-Containing Drug: Mechanism and Kinetics." Journal of Pharmaceutical Sciences.
  • Wu, Y., et al. (2011). "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug-Excipient Incompatibility." AAPS PharmSciTech, 12(4), 1248-1263. Link (Source for N-formylation/PEG mechanisms).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (4-tert-butylphenyl)methylamine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

(4-tert-butylphenyl)methylamine is a crucial building block in medicinal chemistry and materials science, frequently incorporated into pharmacologically active compounds and functional organic materials. The efficient and scalable synthesis of this primary amine is, therefore, a subject of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of (4-tert-butylphenyl)methylamine, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and disadvantages.

At a Glance: Comparative Analysis of Synthesis Methods

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Reductive Amination 4-tert-butylbenzaldehydeNH₃, H₂, Metal Catalyst (e.g., Ni, Pd)High (often >90%)High atom economy, clean reaction, scalable.Requires specialized high-pressure equipment.
Leuckart-Wallach Reaction 4-tert-butylbenzaldehydeAmmonium formate or Formamide/Formic acidModerate to Good (60-85%)One-pot procedure, inexpensive reagents.High reaction temperatures, formation of formylated byproducts, requires acidic hydrolysis.
Gabriel Synthesis 4-tert-butylbenzyl bromidePotassium phthalimide, Hydrazine hydrateGood to High (70-90%)High purity of primary amine, avoids over-alkylation.Multi-step process, harsh cleavage conditions can limit substrate scope.
Hofmann Rearrangement 4-tert-butylphenylacetamideNaOBr (from NaOH and Br₂) or other oxidantsGood (typically 70-85%)Effective for converting amides to amines with one less carbon.Use of hazardous bromine, potential for side reactions.
Nitrile Reduction 4-tert-butylbenzonitrileLiAlH₄ or H₂/Raney NiHigh (often >90%)High yields, effective for nitrile-containing substrates.LiAlH₄ is hazardous and requires anhydrous conditions; Raney Ni can be pyrophoric.

Reductive Amination: The Direct and Efficient Route

Reductive amination is a cornerstone of amine synthesis, offering a direct conversion of carbonyl compounds to amines. For the synthesis of (4-tert-butylphenyl)methylamine, this method starts from the readily available 4-tert-butylbenzaldehyde.

a) Catalytic Reductive Amination

This approach involves the reaction of 4-tert-butylbenzaldehyde with ammonia in the presence of hydrogen gas and a heterogeneous catalyst, typically based on nickel, palladium, or platinum. The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the primary amine.[1]

Mechanism of Catalytic Reductive Amination: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4-tert-butylbenzaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield the corresponding imine. The imine is then hydrogenated on the surface of the metal catalyst to afford the final product, (4-tert-butylphenyl)methylamine.

aldehyde 4-tert-butylbenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + NH₃ ammonia NH₃ imine Imine Intermediate hemiaminal->imine - H₂O amine (4-tert-butylphenyl)methylamine imine->amine + H₂ catalyst H₂ / Catalyst (e.g., Ni) catalyst->imine

Caption: Catalytic Reductive Amination Workflow.

Experimental Protocol: A stainless-steel autoclave is charged with 4-tert-butylbenzaldehyde, a suitable solvent such as methanol or ethanol, and a catalytic amount of Raney Nickel (or another appropriate catalyst). The autoclave is sealed, purged with nitrogen, and then pressurized with ammonia followed by hydrogen gas. The reaction mixture is heated and stirred for several hours. After cooling and depressurization, the catalyst is filtered off, and the product is isolated by distillation under reduced pressure. A study on a similar system using a cobalt catalyst under mild conditions (50°C and 10 bar H₂) reported very good yields for the reductive amination of various benzaldehydes.[2] Another nickel-catalyzed reductive amination of aldehydes with ammonia and hydrogen has been shown to be effective under relatively mild conditions (5 bar and 160 °C).[3]

b) Leuckart-Wallach Reaction

A classic variation of reductive amination, the Leuckart-Wallach reaction utilizes ammonium formate or a mixture of formamide and formic acid as both the ammonia source and the reducing agent.[4][5] This method obviates the need for high-pressure hydrogenation equipment.

Mechanism of the Leuckart-Wallach Reaction: The reaction proceeds by the formation of an N-formyl derivative as an intermediate.[5] The aldehyde reacts with formamide or ammonia (from the decomposition of ammonium formate) to form an imine, which is then reduced by formic acid (acting as a hydride donor). The resulting N-formyl amine is subsequently hydrolyzed under acidic or basic conditions to yield the primary amine.[4]

aldehyde 4-tert-butylbenzaldehyde n_formyl N-formyl Intermediate aldehyde->n_formyl + Reagents reagents Ammonium Formate or Formamide/Formic Acid reagents->aldehyde amine (4-tert-butylphenyl)methylamine n_formyl->amine + H₂O hydrolysis Hydrolysis (H⁺ or OH⁻) hydrolysis->n_formyl

Caption: Leuckart-Wallach Reaction Pathway.

Experimental Protocol: A mixture of 4-tert-butylbenzaldehyde and an excess of ammonium formate is heated to a high temperature (typically 160-185°C) for several hours.[6] After the reaction is complete, the mixture is cooled, and the intermediate N-formyl derivative is hydrolyzed by heating with a strong acid, such as hydrochloric acid. The resulting solution is then made basic to liberate the free amine, which is extracted with an organic solvent and purified by distillation. While specific yields for 4-tert-butylbenzaldehyde are not readily available in the literature, this method generally provides moderate to good yields for aromatic aldehydes.[7][8]

Gabriel Synthesis: A Classic for High-Purity Primary Amines

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, effectively preventing the over-alkylation that can plague other methods.[9] This route commences with 4-tert-butylbenzyl bromide.

Mechanism of the Gabriel Synthesis: The synthesis proceeds in two main steps. First, potassium phthalimide, a bulky nucleophile, displaces the bromide from 4-tert-butylbenzyl bromide in an SN2 reaction to form N-(4-tert-butylbenzyl)phthalimide.[10] The phthalimide group acts as a protecting group for the amine. In the second step, the phthalimide is cleaved, typically by reaction with hydrazine hydrate, to release the desired primary amine.[11][12]

bromide 4-tert-butylbenzyl bromide intermediate N-(4-tert-butylbenzyl)phthalimide bromide->intermediate + Potassium Phthalimide (SN2) phthalimide Potassium Phthalimide amine (4-tert-butylphenyl)methylamine intermediate->amine + Hydrazine Hydrate byproduct Phthalhydrazide intermediate->byproduct forms hydrazine Hydrazine Hydrate

Caption: Gabriel Synthesis Workflow.

Experimental Protocol: Potassium phthalimide is reacted with 4-tert-butylbenzyl bromide in a polar aprotic solvent like DMF at an elevated temperature.[10] After the reaction is complete, the solvent is removed, and the resulting N-(4-tert-butylbenzyl)phthalimide is treated with hydrazine hydrate in a protic solvent such as ethanol and heated under reflux.[13] The phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration. The desired (4-tert-butylphenyl)methylamine is then isolated from the filtrate by extraction and distillation. This method is known to produce high-purity primary amines with good yields.

Hofmann Rearrangement: A Carbon-Shorter Pathway

The Hofmann rearrangement provides a unique approach to amine synthesis, starting from a primary amide and resulting in an amine with one fewer carbon atom. For the synthesis of (4-tert-butylphenyl)methylamine, the starting material is 4-tert-butylphenylacetamide.

Mechanism of the Hofmann Rearrangement: The reaction is initiated by the deprotonation of the amide by a strong base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation is followed by a rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.

Experimental Protocol for 4-tert-butylphenylacetamide Synthesis: 4-tert-butylphenylacetic acid is converted to its acid chloride using thionyl chloride.[14] The crude acid chloride is then carefully added to a cold, concentrated aqueous solution of ammonia with vigorous stirring to precipitate 4-tert-butylphenylacetamide, which can be collected by filtration and recrystallized.

Experimental Protocol for Hofmann Rearrangement: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine is added slowly to form a solution of sodium hypobromite. To this cold solution, 4-tert-butylphenylacetamide is added portion-wise with stirring. The reaction mixture is then gently warmed and subsequently heated to a higher temperature for a short period. After cooling, the product, (4-tert-butylphenyl)methylamine, is extracted with an organic solvent and purified by distillation.

Reduction of 4-tert-butylbenzonitrile: A Direct Conversion

The reduction of a nitrile offers a straightforward route to a primary amine with the same number of carbon atoms. 4-tert-butylbenzonitrile serves as the starting material for this synthesis.

a) Using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[15]

Mechanism of LiAlH₄ Reduction: The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group. This process occurs in two successive steps, first forming an imine intermediate which is then further reduced to the primary amine. An aqueous workup is necessary to hydrolyze the aluminum complexes and liberate the amine.

Experimental Protocol: A solution of 4-tert-butylbenzonitrile in a dry ethereal solvent, such as diethyl ether or THF, is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred at room temperature or gently refluxed to ensure complete reaction. The reaction is then carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then more water to precipitate the aluminum salts, which are removed by filtration. The amine is then isolated from the filtrate by extraction and distillation.[15]

b) Using Catalytic Hydrogenation (Raney Nickel)

Catalytic hydrogenation with Raney Nickel is an alternative, industrially viable method for the reduction of nitriles.[16]

Mechanism of Catalytic Hydrogenation of Nitriles: The nitrile is adsorbed onto the surface of the Raney Nickel catalyst, and the carbon-nitrogen triple bond is sequentially hydrogenated in the presence of high-pressure hydrogen gas to first form an imine intermediate and then the primary amine.

Experimental Protocol: 4-tert-butylbenzonitrile is dissolved in a suitable solvent, often an alcohol like ethanol containing ammonia (to suppress the formation of secondary amines), and charged into a high-pressure autoclave with a catalytic amount of Raney Nickel. The autoclave is pressurized with hydrogen and heated with stirring. After the reaction is complete, the catalyst is filtered off, and the product is isolated by distillation. This method generally provides high yields of the primary amine.[16]

Conclusion: Selecting the Optimal Synthesis Strategy

The choice of the most appropriate synthetic method for (4-tert-butylphenyl)methylamine depends on several factors, including the scale of the synthesis, the availability of starting materials and equipment, and the desired purity of the final product.

  • For large-scale, industrial production , catalytic reductive amination is often the preferred method due to its high atom economy, efficiency, and the use of relatively inexpensive starting materials.

  • The Leuckart-Wallach reaction offers a viable, lower-technology alternative when high-pressure hydrogenation equipment is not available, though it may require more extensive purification.

  • The Gabriel synthesis is an excellent choice for laboratory-scale synthesis where high purity of the primary amine is paramount and the multi-step nature of the process is not a significant drawback.

  • The Hofmann rearrangement provides an alternative route from a carboxylic acid derivative, which can be useful depending on the availability of precursors.

  • Nitrile reduction is a highly effective and direct method, with the choice between LiAlH₄ and catalytic hydrogenation depending on safety considerations and available equipment.

By carefully considering these factors, researchers can select the most suitable synthetic strategy to efficiently and effectively produce (4-tert-butylphenyl)methylamine for their specific research and development needs.

References

  • Leuckart, R. Ber. Dtsch. Chem. Ges.1885, 18, 2341.
  • Moore, M. L. Org. React.1949, 5, 301.
  • Wallach, O. Justus Liebigs Ann. Chem.1893, 275, 145.
  • Crossley, F. S.; Moore, M. L. J. Org. Chem.1944, 9, 529.
  • Gabriel, S. Ber. Dtsch. Chem. Ges.1887, 20, 2224.
  • Schwoegler, E. J.; Adkins, H. J. Am. Chem. Soc.1939, 61, 3499.
  • Leggio, A.; Belsito, E. L.; De Luca, G.; Di Gioia, M. L.; Leotta, V.; Romio, E.; Siciliano, C.; Liguori, A. RSC Adv.2016, 6, 32454-32462.
  • Sheehan, J. C.; Bolhofer, W. A. J. Am. Chem. Soc.1950, 72, 2786.
  • Nystrom, R. F.; Brown, W. G. J. Am. Chem. Soc.1948, 70, 3738.
  • Pollard, C. B.; Young, D. C. J. Org. Chem.1951, 16, 661.
  • Ing, H. R.; Manske, R. H. F. J. Chem. Soc.1926, 2348.
  • Gibson, M. S.; Bradshaw, R. W. Angew. Chem. Int. Ed. Engl.1968, 7, 919.
  • Senthamarai, T.; Murugesan, K.; Beller, M.; Jagadeesh, R. V.
  • Alonso, F.; Riente, P.; Yus, M. Synlett2008, 1289-1292.
  • Osborn, A. R.; Schofield, K.; Short, L. N. J. Chem. Soc.1956, 4191.
  • Kosak, J. R. Ann. N. Y. Acad. Sci.1966, 145, 135.
  • Tarasevich, V. A.; Kozlov, N. G. Russ. Chem. Rev.1999, 68, 55.
  • Amundsen, L. H.; Nelson, L. S. J. Am. Chem. Soc.1951, 73, 242.
  • Blicke, F. F.; Lu, C-J. J. Am. Chem. Soc.1952, 74, 3933.
  • de Bellefon, C.; Tanchoux, N.; Caravieilhes, S.; Grenouillet, P.; Hessel, V. Angew. Chem. Int. Ed.2000, 39, 3442.
  • Irrgang, T.; Beller, M.

Sources

A Comparative Analysis of the Reactivity of (4-tert-butylphenyl)methylamine and Other Benzylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, benzylamines serve as pivotal intermediates and structural motifs. Their reactivity, governed by a delicate interplay of electronic and steric factors, dictates their utility in a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of (4-tert-butylphenyl)methylamine against a backdrop of other substituted benzylamines. By elucidating the underlying principles and providing supporting experimental data, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Fundamental Principles of Benzylamine Reactivity

The reactivity of a benzylamine is primarily centered around the nucleophilicity of the nitrogen atom's lone pair of electrons and the susceptibility of the benzylic C-H bonds to oxidation. These characteristics are modulated by the nature of the substituents on the aromatic ring. The two key factors at play are:

  • Electronic Effects: Substituents on the phenyl ring can either donate or withdraw electron density, influencing the availability of the nitrogen's lone pair and the stability of reaction intermediates. Electron-donating groups (EDGs) enhance the nucleophilicity of the amine, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity. The Hammett equation provides a quantitative measure of these electronic effects through the substituent constant (σ).[1] A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[2]

  • Steric Hindrance: The size of the substituents on the aromatic ring and on the nitrogen atom can physically impede the approach of reactants to the reactive center. This steric hindrance can significantly influence reaction rates, sometimes overriding electronic effects. The tert-butyl group is a classic example of a sterically demanding substituent.[3]

The Unique Profile of (4-tert-butylphenyl)methylamine

(4-tert-butylphenyl)methylamine, also known as 4-tert-butylbenzylamine, presents an interesting case study where both electronic and steric effects are at play. The para-tert-butyl group is weakly electron-donating through an inductive effect, which slightly enhances the nucleophilicity of the amine compared to the unsubstituted benzylamine. However, its significant steric bulk can influence the regioselectivity of reactions and, in some cases, hinder the approach to the nitrogen atom or the aromatic ring.[4][5]

Comparative Reactivity in Key Transformations

To provide a comprehensive comparison, we will examine the reactivity of (4-tert-butylphenyl)methylamine in three common classes of reactions: nucleophilic substitution, acylation, and oxidation.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the benzylamine acts as a nucleophile. The rate of these reactions is highly dependent on the electron density at the nitrogen atom.

Experimental Insight: Kinetic studies on the nucleophilic substitution reactions of benzylamines with various electrophiles consistently show that electron-donating groups on the phenyl ring accelerate the reaction rate. For instance, the reaction of substituted benzylamines with benzyl bromide follows this trend.[6]

Comparative Analysis: The para-tert-butyl group, with a negative Hammett σp value of approximately -0.15 to -0.20, is an electron-donating group.[7][8] This suggests that (4-tert-butylphenyl)methylamine will be a more potent nucleophile than benzylamine itself and significantly more reactive than benzylamines bearing electron-withdrawing substituents like nitro or cyano groups. However, the large steric bulk of the tert-butyl group can become a factor with sterically hindered electrophiles.[3]

Table 1: Hammett Substituent Constants (σp) and Qualitative Reactivity in Nucleophilic Substitution

Benzylamine DerivativeSubstituent (para)Hammett Constant (σp)Predicted Relative Reactivity
4-Methoxybenzylamine-OCH₃-0.28Highest
(4-tert-butylphenyl)methylamine -C(CH₃)₃ -0.15 High
4-Methylbenzylamine-CH₃-0.14High
Benzylamine-H0.00Moderate
4-Chlorobenzylamine-Cl0.24Low
4-Nitrobenzylamine-NO₂0.81Lowest

Data sourced from various Hammett constant tables.[7][8]

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} caption { label = "Factors influencing benzylamine nucleophilicity."; fontsize = 10; fontname = "Arial"; }

Acylation Reactions

Acylation of benzylamines, typically with acyl chlorides or anhydrides, is a fundamental transformation for the synthesis of amides. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon.

Experimental Insight: The rate of acylation is also sensitive to the nucleophilicity of the amine. Studies have shown that electron-donating substituents on the benzylamine increase the rate of acylation.[9]

Comparative Analysis: Similar to nucleophilic substitution, (4-tert-butylphenyl)methylamine is expected to undergo acylation faster than benzylamine due to the electron-donating nature of the tert-butyl group. The steric hindrance of the tert-butyl group is generally not a significant factor in the acylation of the primary amine group, as the reaction occurs at the nitrogen atom which is one carbon removed from the bulky group.

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} caption { label = "General mechanism for the acylation of benzylamines."; fontsize = 10; fontname = "Arial"; }

Oxidation Reactions

The oxidation of benzylamines can lead to a variety of products, including imines, aldehydes, and amides, depending on the oxidant and reaction conditions.[10][11] A common oxidation involves the cleavage of the benzylic C-H bond.

Experimental Insight: Kinetic studies on the oxidation of substituted benzylamines by reagents like permanganate have shown that the reaction is facilitated by electron-donating substituents.[10][11] This is because these groups can stabilize the transition state, which may have some degree of positive charge development on the benzylic carbon. For instance, a study on the oxidation of nineteen monosubstituted benzylamines by cetyltrimethylammonium permanganate (CTAP) demonstrated a good correlation with Hammett's σ+ values, which account for resonance stabilization of a positive charge.[10]

Comparative Analysis: The para-tert-butyl group, being electron-donating, is expected to accelerate the rate of oxidation of (4-tert-butylphenyl)methylamine compared to benzylamine. This has been observed in electrochemical oxidation studies where benzylamines with electron-donating groups, including tert-butyl, showed good yields of the corresponding aldehydes.[12]

Table 2: Relative Rate Constants for the Oxidation of Substituted Benzylamines by Cetyltrimethylammonium Permanganate (CTAP)

Substituent (para)10³ k₂ (dm³ mol⁻¹ s⁻¹) at 303 K
-OCH₃145
-C(CH₃)₃ 3.80
-CH₃3.24
-H1.00
-Cl0.45
-NO₂0.03

Adapted from Sharma, V., Seth, M. & Banerji, K. K. J. Chem. Res. (S) 1996, 1, 42-43.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity trends, the following standardized experimental protocols can be employed.

Protocol for Comparing Nucleophilicity via Competitive Acylation

This experiment allows for a direct comparison of the relative reactivity of different benzylamines towards a common electrophile.

Materials:

  • (4-tert-butylphenyl)methylamine

  • Benzylamine

  • 4-Methoxybenzylamine

  • 4-Nitrobenzylamine

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions (e.g., 0.1 M) of each benzylamine and the internal standard in DCM.

  • In a reaction vial, combine equal volumes of the stock solutions of (4-tert-butylphenyl)methylamine and another benzylamine (e.g., benzylamine).

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total amine concentration) of acetic anhydride to the mixture while stirring.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

  • Quench the reaction by adding a small amount of water.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the two amide products formed.

  • The ratio of the products will reflect the relative nucleophilicity of the two amines.

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} caption { label = "Workflow for competitive acylation experiment."; fontsize = 10; fontname = "Arial"; }

Protocol for Monitoring Oxidation Rate by UV-Vis Spectroscopy

This protocol allows for the determination of the rate of oxidation of different benzylamines by a colored oxidizing agent like potassium permanganate.

Materials:

  • (4-tert-butylphenyl)methylamine

  • Benzylamine

  • 4-Methoxybenzylamine

  • 4-Nitrobenzylamine

  • Potassium permanganate (KMnO₄)

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each benzylamine (e.g., 0.01 M) and KMnO₄ (e.g., 0.001 M) in the aqueous buffer.

  • In a cuvette, mix a known volume of the benzylamine solution with the buffer.

  • Initiate the reaction by adding a small, known volume of the KMnO₄ solution and start the timer immediately.

  • Monitor the decrease in absorbance of the permanganate ion (at ~525 nm) over time using the UV-Vis spectrophotometer.

  • Plot absorbance versus time and determine the initial rate of the reaction from the slope of the curve.

  • Compare the initial rates obtained for the different benzylamines to establish their relative reactivity towards oxidation.

Conclusion

The reactivity of (4-tert-butylphenyl)methylamine is a nuanced interplay of its electronic and steric properties. The electron-donating nature of the para-tert-butyl group enhances its nucleophilicity, making it more reactive than unsubstituted benzylamine in nucleophilic substitution and acylation reactions. This activating effect also extends to oxidation reactions at the benzylic position. While the steric bulk of the tert-butyl group is a significant feature of the molecule, its impact on the reactivity of the primary amine group is often secondary to the electronic effects in the reactions discussed. However, for reactions involving attack at the ortho positions of the aromatic ring, steric hindrance would be a major determining factor.

This guide provides a framework for understanding and predicting the reactivity of (4-tert-butylphenyl)methylamine in comparison to other benzylamines. The provided experimental protocols offer a practical means to quantify these differences, enabling researchers to select the most appropriate reagents and conditions for their specific synthetic objectives.

References

  • Sharma, V., Seth, M., & Banerji, K. K. (1996). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Research, Synopses, (1), 42-43. [Link]

  • Wei, Y. K., & Stewart, R. (1966). The Mechanisms of Permanganate Oxidation. VIII. Substituted Benzylamines. Journal of the American Chemical Society, 88(9), 1974-1979. [Link]

  • Saleh, N. S., & Tashtoush, H. I. (2004). Sterically driven pathways in Schiff base formation: tert-butyl effects on hindered imines. Tetrahedron, 60(44), 10077-10084.
  • Mathur, D., Sharma, P. K., & Banerji, K. K. (1998). Correlation analysis of reactivity in the oxidation of substituted benzylamines by benzyltrimethylammonium tribromide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2053-2058.
  • Meenakshisundaram, S. P., & Sockalingam, R. (2002). Kinetics and mechanism of the oxidation of Substituted Benzylamines by Oxo (Salen) Manganese (V) Complexes. Journal of Chemical Research, 2002(1), 30-32.
  • Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • MDPI. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. [Link]

  • Stenutz. Hammett substituent constants. [Link]

  • Lee, I., Kim, C. K., & Lee, B. S. (1995). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Bulletin of the Korean Chemical Society, 16(11), 1059-1063. [Link]

  • University of Oslo. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. [Link]

  • SciSpace. Kinetics and Mechanism of the Addition of Benzylamines to Benzylidene Meldrum's Acids in Acetonitrile. [Link]

  • Mayr, H., & Ofial, A. R. (2005). Nucleophilicities of Amines, Amino Acids and Pyridines. Pure and Applied Chemistry, 77(11), 1807-1821.
  • Yadav, V. K. (2021). Hammett Substituent Constants. In Steric and Stereoelectronic Effects in Organic Chemistry (pp. 179-189). Springer, Cham.
  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • Chen, M. S., & White, M. C. (2016). Kinetic Resolution of Benzylamines via Palladium (II)‐Catalyzed C− H Cross‐Coupling.
  • Nature. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. [Link]

  • Mayr, H., Breugst, M., & Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3581-3592.
  • Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. [Link]

  • University of California, Davis. Table 1: Hammett constants for some common substituents. [Link]

  • Vankay, A., & Poirier, R. A. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 17(12), 14145-14170.
  • PubChem. 4-tert-Butylbenzylamine. [Link]

  • Wikipedia. Hammett equation. [Link]

  • ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. [Link]

  • LookChem. 4-tert-Butylbenzylamine. [Link]

  • ResearchGate. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • Chemistry LibreTexts. 23.2: Amines as Nucleophiles. [Link]

  • Quora. Which is more reactive, aniline or benzylamine? [Link]

  • ResearchGate. Steady-state and laser flash photolysis studies on photochemical formation of 4-tert-butyl-4′-methoxydibenzoylmethane from its derivative via the Norrish Type II reaction in solution. [Link]

  • University of Pretoria. Kinetic Investigation of Aminolysis Reaction. [Link]

Sources

Validation of (4-tert-butylphenyl)methylamine Structure by X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of pharmaceutical intermediate validation, (4-tert-butylphenyl)methylamine (also known as 4-tert-butylbenzylamine) represents a critical building block. Its lipophilic tert-butyl group and reactive primary amine make it a frequent scaffold in the synthesis of fungicides (e.g., Fenpropimorph derivatives) and neuroactive pharmaceutical candidates.

While NMR and Mass Spectrometry (MS) are the workhorses of routine identification, they fail to capture the solid-state landscape —polymorphism, salt stoichiometry, and absolute spatial arrangement—that defines a drug's developability.

This guide outlines the definitive protocol for validating this molecule using Single Crystal X-ray Diffraction (SC-XRD) , contrasting it with solution-phase techniques to demonstrate why XRD remains the "Gold Standard" for structural certainty.

Comparative Analysis: Why X-ray Crystallography?

Many researchers rely solely on


H NMR for structure confirmation. However, for a molecule like (4-tert-butylphenyl)methylamine, NMR has blind spots regarding the tert-butyl group's spatial orientation and the nature of the ammonium salt form often used in storage.
Technology Decision Matrix
FeatureSC-XRD (The Gold Standard)

H /

C NMR
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapMagnetic environment of nucleiMass-to-charge ratio (

)
Connectivity Direct visualization of bondsInferred via coupling (

)
Inferred via fragmentation
Stereochemistry Absolute configuration & packingRelative (NOESY/ROESY required)None
Solid-State Form Definitive (Polymorphs/Salts)Blind (Solution average)Blind
Sample State Single Crystal (

mm)
Solution (CDCl

, DMSO)
Solution/Gas Phase
Weakness Requires a high-quality crystalRapid exchange of NH protonsCannot distinguish isomers easily
The "Expert" Insight: The tert-Butyl Challenge

Critical Observation: In solution NMR, the tert-butyl group appears as a sharp singlet (9 protons) due to rapid rotation. In SC-XRD, this rotation often manifests as thermal disorder or rotational disorder within the crystal lattice. Only low-temperature XRD (100 K) can freeze this motion sufficiently to resolve the precise carbon positions, a nuance often missed in room-temperature studies.

Experimental Protocol: Validating (4-tert-butylphenyl)methylamine

This protocol assumes the molecule is being handled as its Hydrochloride (HCl) salt , as the free base is a low-melting solid/oil that is notoriously difficult to crystallize suitable for diffraction.

Phase 1: Crystallization (The Rate-Limiting Step)

Objective: Grow a single crystal with dimensions


 mm.
  • Solvent Selection: The HCl salt is soluble in methanol/ethanol but insoluble in ether/hexane.

  • Method: Vapor Diffusion (Sitting Drop).

    • Inner Vial: Dissolve 20 mg of (4-tert-butylphenyl)methylamine HCl in 0.5 mL methanol.

    • Outer Vial: Add 3 mL of diethyl ether (precipitant).

    • Process: Seal and allow to stand undisturbed at 4°C for 3-5 days. The ether will slowly diffuse into the methanol, lowering solubility and promoting ordered crystal growth.

    • Self-Validation Check: Inspect crystals under a polarized light microscope. If they extinguish light uniformly upon rotation, they are single crystals. If they look like "feathers" or "needles," the growth was too fast—repeat with less concentration.

Phase 2: Data Collection & Reduction

Instrument: Diffractometer equipped with a Mo-K


 or Cu-K

source and a Cryostream.
  • Mounting: Select a block-like crystal. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Cooling: Mandatory. Cool to 100 K .

    • Reasoning: The tert-butyl group at the para position acts like a spinning fan blade. At 298 K (room temp), the electron density will be smeared. At 100 K, atomic thermal motion is minimized.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (

    
     Å).
    
Phase 3: Structure Solution & Refinement
  • Space Group Determination: The software (e.g., XPREP) analyzes systematic absences. Expect a centrosymmetric space group (e.g.,

    
     or 
    
    
    
    ) for this achiral salt.
  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (Cl and N).

  • Refinement:

    • Refine Carbon atoms anisotropically.

    • Disorder Handling: If the tert-butyl carbons show elongated thermal ellipsoids, model them as two positions (A and B parts) with occupancy refinement (e.g., 60:40 split). This is a hallmark of high-quality data treatment.

    • Hydrogen Bonding: Locate the ammonium hydrogens (

      
      ) in the difference Fourier map. They should form H-bonds with the Chloride anion (
      
      
      
      ).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating this specific structure, highlighting the critical "Disorder Check" loop.

ValidationWorkflow Start Sample: (4-tert-butylphenyl)methylamine FormCheck Is it Solid/Crystalline? Start->FormCheck SaltGen Generate HCl Salt (Ether/HCl) FormCheck->SaltGen No (Oil/Low Melt) SolventScreen Solvent Screen (MeOH/Ether Diffusion) FormCheck->SolventScreen Yes SaltGen->SolventScreen Microscope Polarized Light Check (Extinction?) SolventScreen->Microscope Microscope->SolventScreen Polycrystalline/Amorphous XRD SC-XRD Data Collection (100 K - Critical) Microscope->XRD Single Crystal Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement & Disorder Modeling (t-Butyl Group) Solve->Refine Refine->Refine High R-factor (>5%) Final Publishable CIF (Valid Structure) Refine->Final Convergence

Figure 1: Step-by-step structural validation workflow emphasizing the salt formation and refinement loops.

Key Structural Metrics for Validation

When analyzing your solved structure, verify these geometric parameters against standard values. Deviations


 Å or 

suggest incorrect atom assignment or strain.
ParameterAtoms InvolvedExpected Value (Approx)Structural Significance
Bond Length


Connects ring to amine tail.
Bond Length


Typical C-N single bond.
Bond Length


Often slightly long due to sterics.
Bond Angle

(tert-butyl)

Ideal tetrahedral geometry.
H-Bond


Dominant packing force in the lattice.

Conclusion

Validating (4-tert-butylphenyl)methylamine requires more than just confirming connectivity; it requires defining the solid-state architecture.[1] While NMR confirms the chemical identity, X-ray crystallography provides the definitive proof of the 3D structure , particularly resolving the conformation of the bulky tert-butyl group and the hydrogen-bonding network of the amine salt.

For drug development professionals, the generation of a high-quality CIF (Crystallographic Information File) for this intermediate serves as a permanent, immutable record of the material's identity, safeguarding downstream synthesis and regulatory filings.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link] (The global repository for small molecule crystal structures. Use this to check for known polymorphs of benzylamine derivatives.)

  • Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. [Link] (Authoritative text on handling disorder in refinement, specifically relevant for the tert-butyl group modeling described in Phase 3.)

  • PubChem. Compound Summary: (4-tert-butylphenyl)methanamine.[2] National Library of Medicine. [Link] (Source for chemical properties, toxicity data, and synonyms used in the introduction.)

Sources

A Senior Application Scientist's Guide to the Validation of Aminophenol Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological activities of aminophenol derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, ensuring that every protocol is a self-validating system. Grounded in authoritative scientific literature, this guide is designed to be a trusted resource for advancing your research and development endeavors.

Introduction: The Versatility of the Aminophenol Scaffold

Aminophenol derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents. The strategic placement of amino and hydroxyl groups on the aromatic ring, along with further substitutions, allows for the fine-tuning of their pharmacological properties. This has led to the discovery of compounds with significant antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1] This guide will explore these key biological activities, providing comparative data and detailed experimental protocols to validate the efficacy of novel aminophenol derivatives.

Section 1: Antioxidant Activity: Quenching the Fires of Oxidative Stress

The antioxidant capacity of aminophenol derivatives is fundamental to many of their other biological effects. It is primarily attributed to the ability of the hydroxyl and amino groups to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[2] The position of these functional groups is critical, with ortho- and para-aminophenols generally exhibiting more potent radical scavenging activity than the meta-isomer due to the formation of more stable radical species.[2][3]

Comparative Antioxidant Activity

The antioxidant efficacy of aminophenol derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), where a lower value indicates greater antioxidant potential.

Compound/DerivativeDPPH Assay (SC50/IC50 µg/mL)ABTS Assay (EC50 µg/mL)Reference CompoundReference Value (µg/mL)
o-Aminophenol Derivative 6a12.23-Ascorbic Acid11.5 (SC50)
o-Aminophenol Derivative 6b22.96-Ascorbic Acid11.5 (SC50)
o-Aminophenol Derivative 6d-4.00 - 11.25Quercetin9.8 (EC50)
o-Aminophenol Derivative 6g-4.00 - 11.25Quercetin9.8 (EC50)
o-Aminophenol Derivative 12a-4.00 - 11.25Quercetin9.8 (EC50)
Various o-Aminophenol Derivatives18.95 - 34.26-Ascorbic Acid12.60 (SC50)

Note: SC50 is the concentration required to scavenge 50% of radicals.

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.0634 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound at various concentrations to 4 mL of the DPPH solution.

    • Include a control well with methanol instead of the test compound.

    • Use Vitamin C as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 515 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.[4]

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 140 mM potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 (±0.02) at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or reference standard to a fixed volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) from the dose-response curve.[3]

Section 2: Anti-inflammatory Activity: Taming the Inflammatory Cascade

The anti-inflammatory properties of aminophenol derivatives are often linked to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as their capacity to reduce the production of inflammatory mediators like nitric oxide (NO).[5][6]

Mechanism of Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX COX-1/COX-2 Arachidonic Acid->COX LOX Lipoxygenase Arachidonic Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes iNOS Inducible Nitric Oxide Synthase (iNOS) NO Nitric Oxide (NO) (Vasodilation, Inflammation) iNOS->NO NFkB NF-κB NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Aminophenol Aminophenol Derivatives Aminophenol->COX Inhibition Aminophenol->LOX Inhibition Aminophenol->iNOS Inhibition of expression/activity Aminophenol->NFkB Inhibition of activation

Comparative Anti-inflammatory Activity
DerivativeAssayTargetIC50Reference CompoundReference IC50
(4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanoneCytokine ReleaseIL-1β14 nM--
(4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanoneCytokine ReleaseTNF-α6 nM--
(4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanoneEnzyme Inhibitionp38 MAP Kinase10 nM--
Experimental Protocols

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Protocol:

  • Cell Culture:

    • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

    • Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

  • Griess Reagent Preparation:

    • Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Quantify nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition.[7][8][9][10]

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of COX-1 and COX-2 enzymes, heme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and heme.

    • Add various concentrations of the test compounds.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Measurement:

    • Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm.

  • Calculation:

    • Calculate the percentage of inhibition and determine the IC50 value.[11][12][13][14]

This assay measures the inhibition of LOX-catalyzed peroxidation of linoleic acid.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of lipoxygenase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a solution of linoleic acid as the substrate.

  • Assay Procedure:

    • In a cuvette, mix the test compound solution with the lipoxygenase solution and incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding the linoleic acid solution.

  • Measurement:

    • Measure the increase in absorbance at 234 nm for a defined period (e.g., 6 minutes).

  • Calculation:

    • Calculate the percentage of inhibition and determine the IC50 value.[15]

Section 3: Anticancer Activity: Targeting Malignant Cells

Novel aminophenol derivatives have demonstrated potent anticancer activities against a range of cancer cell lines.[1] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways that are dysregulated in cancer.[16][17]

Mechanism of Anticancer Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Mitochondrion Mitochondrion Caspases Caspases Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Aminophenol Aminophenol Derivatives Aminophenol->EGFR Inhibition Aminophenol->Akt Inhibition of phosphorylation Aminophenol->Mitochondrion Induction of Mitochondrial Apoptosis

Comparative Anticancer Activity
DerivativeCell LineAssayIC50 (µg/mL)
o-Aminophenol derivative 6iHepG2 (Liver Cancer)MTT29.46
o-Aminophenol derivative 6iA549 (Lung Cancer)MTT71.29
o-Aminophenol derivative 6iMCF7 (Breast Cancer)MTT80.02
o-Aminophenol derivatives (various)KB (Oral Cancer)MTT32 - 74.94
p-dodecylaminophenolMCF-7 (Breast Cancer)MTT-
p-dodecylaminophenolDU-145 (Prostate Cancer)MTT-
p-dodecylaminophenolHL60 (Leukemia)MTT-
THTMPMCF7 (Breast Cancer)MTT87.92 µM
THTMPSK-BR3 (Breast Cancer)MTT172.51 µM
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the aminophenol derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS) to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Measurement:

    • Record the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Section 4: Antimicrobial Activity: Combating Pathogenic Microbes

Aminophenol derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15][17][18] The mechanism of their antimicrobial action is thought to involve the disruption of the microbial cell membrane and the inhibition of essential enzymes.

Comparative Antimicrobial Activity
DerivativeOrganismAssayMIC (µg/mL) / Zone of Inhibition (mm)
o-Nitrophenol derivativesBacteria and FungiBroth Microdilution100 - 200
4-Aminophenol Schiff base S-1Staphylococcus aureusAgar-well diffusion14.18 mm at 1 mg/mL
4-Aminophenol Schiff base S-2Staphylococcus aureusAgar-well diffusion- (Best results)
4-Aminophenol Schiff base S-2Micrococcus luteusAgar-well diffusion- (Best results)
p-AminophenolVarious bacteriaBroth Macrodilution31.25 - 500
2-Aminophenoxazin-3-oneStaphylococcus aureusAgar-well diffusionGood activity
2-Aminophenoxazin-3-oneEscherichia coliAgar-well diffusionLess active than against S. aureus
Experimental Protocols

This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.[16][19][20][21]

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation:

    • Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application:

    • Impregnate sterile paper discs with a known concentration of the test compound.

    • Place the discs on the inoculated agar surface.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][11][12][13]

Protocol:

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation:

    • Add a standardized inoculum of the test microorganism to each well.

  • Controls:

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

This guide provides a comprehensive framework for the validation of the biological activities of aminophenol derivatives. By employing the detailed protocols and considering the comparative data presented, researchers can effectively screen and characterize novel compounds. The elucidation of structure-activity relationships and the understanding of the underlying mechanisms of action are crucial for the rational design of the next generation of aminophenol-based therapeutics. The experimental workflows and signaling pathways visualized herein offer a clear roadmap for these investigations, ultimately contributing to the advancement of drug discovery and development.

References

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Lee, J. S., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 983-984, 103-110. Retrieved from [Link]

  • Bio-protocol. (n.d.). Anti-Inflammatory Activity Assay. Retrieved from [Link]

  • Imai, K., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Biological & Pharmaceutical Bulletin, 30(1), 1-5. Retrieved from [Link]

  • Bhatt, I. D., et al. (2022). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Emirates Journal of Food and Agriculture, 34(7), 544-553. Retrieved from [Link]

  • Wei, Z., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules, 28(12), 4825. Retrieved from [Link]

  • Uddin, M. J., et al. (2022). Design, synthesis, and evaluation of in-vivo, ex-vivo, biological activities, molecular docking and ADME/T studies. SSRN Electronic Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of 2-aminophenol-based Schiff base ligands and their metal complexes. Retrieved from [Link]

  • Nguyen, T. H., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Letters in Organic Chemistry, 22(1), 1-10. Retrieved from [Link]

  • Tanaka, T., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 84, 117260. Retrieved from [Link]

  • protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]

  • Siddiqui, R., et al. (2020). Antibacterial Effects of Derivatives of Porphyrin, Naphthalene diimide, Aminophenol and Benzodioxane on Methicillin Resistant Staphylococcus aureus and Neuropathogenic Escherichia coli K1. Infectious Disorders - Drug Targets, 20(4), 503-510. Retrieved from [Link]

  • Thangavelu, P., et al. (2022). Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2289-2300. Retrieved from [Link]

  • Gul, H. I., et al. (2014). A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. Journal of Applied Microbiology, 116(4), 805-813. Retrieved from [Link]

  • Takahashi, M., et al. (2021). Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. Journal of Toxicological Sciences, 46(1), 35-42. Retrieved from [Link]

  • Sacan, O., & Yanardag, R. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Istanbul University Faculty of Science Journal of Biology, 73(2), 55-61. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... Retrieved from [Link]

  • Stanković, N., et al. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 25(14), 3249. Retrieved from [Link]

  • Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Nguyen, T. H., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. Retrieved from [Link]

  • Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]

  • Pérez-Mejías, G., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(11), 3453. Retrieved from [Link]

  • Barbe, M., & Haslewood, G. A. D. (1945). The antibacterial activity of simple derivatives of 2-aminophenol. The Biochemical Journal, 39(4), 285–287. Retrieved from [Link]

  • Olszowy, M., & Dawidowicz, A. L. (2018). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? Chemical Papers, 72(12), 3125-3134. Retrieved from [Link]

  • Stanković, N., et al. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Molecules, 30(13), 1-18. Retrieved from [Link]

  • Lee, S., et al. (2016). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of Chromatographic Science, 54(8), 1396-1403. Retrieved from [Link]

  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. Retrieved from [Link]

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Comparative Technical Guide: Antioxidant Efficacy and Biocompatibility of Tert-Butyl-Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Mechanistic Analysis

Tert-butyl-phenolic compounds represent a cornerstone in lipophilic antioxidant therapy and stabilization.[1][2] Their efficacy stems from a delicate balance between Hydrogen Atom Transfer (HAT) capability and Kinetic Stability provided by steric hindrance.

This guide objectively compares the three primary analogues—BHT (Butylated hydroxytoluene), BHA (Butylated hydroxyanisole), and TBHQ (Tert-butylhydroquinone)—focusing on their utility in drug formulation and lipid stabilization.

The Steric-Electronic Paradox

The defining feature of this class is the tert-butyl group ($ -C(CH_3)_3 $). While electron-donating alkyl groups generally lower the O-H Bond Dissociation Enthalpy (BDE), making H-abstraction easier, the tert-butyl group's primary role is steric shielding .

  • Ortho-Positioning: Bulky groups at the 2,6-positions (as in BHT) physically block large radicals from attacking the phenoxy oxygen after it has donated its hydrogen. This prevents the antioxidant radical from becoming a pro-oxidant chain propagator.[3]

  • Radical Stability: The resulting phenoxy radical is stabilized by resonance and steric bulk, allowing it to undergo termination reactions (radical-radical coupling) rather than propagation.

Mechanistic Pathway Diagram

The following diagram illustrates the stabilization mechanism that differentiates these compounds from simple phenols.

AntioxidantMechanism cluster_steric Steric Shielding Zone Substrate Lipid Peroxyl Radical (ROO•) Transition Transition State [ROO---H---OAr]‡ Substrate->Transition Attack Phenol Hindered Phenol (ArOH) Phenol->Transition HAT Product1 Lipid Hydroperoxide (ROOH) Transition->Product1 Reduction Radical Phenoxy Radical (ArO•) Transition->Radical Oxidation Termination Non-Radical Products (Quinone Methides) Radical->Termination Steric Blockade Prevents Propagation

Figure 1: Mechanism of Action showing Hydrogen Atom Transfer (HAT) and subsequent steric stabilization of the phenoxy radical to prevent chain propagation.

Comparative Performance Data

The following data aggregates physicochemical properties and antioxidant efficacy. Note that lower IC50 values indicate higher potency .

Table 1: Physicochemical and Kinetic Profile
CompoundStructureBDE (O-H) (kcal/mol)Relative Polarity (logP)DPPH IC50 (µg/mL)*Kinetic Behavior
TBHQ 2-tert-butyl-1,4-benzenediol~76-782.9 (Moderate)3.0 - 6.5 Fastest: Diphenol structure allows rapid 2-electron oxidation to quinone.
BHA 2-tert-butyl-4-hydroxyanisole~79-813.0 (Lipophilic)5.2 - 12.0Fast: Less sterically hindered (one t-butyl) than BHT; kinetically accessible.
BHT 2,6-di-tert-butyl-4-methylphenol~81-835.1 (Highly Lipophilic)18.0 - 25.0Slow/Sustained: Extreme steric hindrance slows initial abstraction but maximizes radical life.
2,4-DTBP 2,4-di-tert-butylphenol~83-854.8 (Highly Lipophilic)> 50.0Moderate: Lacks the para-electron donating boost of BHT/BHA.

*Note: IC50 values are matrix-dependent. Data normalized for standard methanolic DPPH assays. TBHQ consistently outperforms BHT/BHA in polar-protic environments due to the second hydroxyl group.

Experimental Validation Protocol: Lipophilic DPPH Assay

Standard DPPH protocols use pure methanol, which causes precipitation of highly lipophilic hindered phenols (like BHT), leading to false-negative optical density readings. The following protocol is a self-validating system modified for lipophilic drug candidates.

Reagents & Preparation
  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Ethanol (not Methanol, to improve lipid solubility).

  • Solvent System: 50:50 (v/v) Ethanol:Chloroform. Reasoning: Chloroform ensures complete solvation of the tert-butyl compounds.

  • Control: Trolox (water-soluble analog of Vitamin E) or pure BHT.

Workflow Diagram

DPPH_Protocol Start Sample Preparation Dissolve in EtOH:CHCl3 (1:1) Dilution Serial Dilution (10 - 200 µg/mL) Start->Dilution Reaction Add DPPH Reagent (0.2 mM in EtOH) Dilution->Reaction Incubation Incubate 30 min @ 25°C (Dark) Reaction->Incubation Measure Measure Absorbance (λ = 517 nm) Incubation->Measure Calc Calculate IC50 Non-linear Regression Measure->Calc

Figure 2: Modified DPPH workflow ensuring solubility of lipophilic tert-butyl phenols.

Calculation & Validation

Calculate Radical Scavenging Activity (RSA) using:


Validation Criteria: 
  • Linearity: The standard curve (Trolox) must have $ R^2 > 0.98 $.

  • Solubility Check: Visually inspect wells for turbidity before reading. Turbidity = Precipitation = Invalid Data.

Biocompatibility & Safety Profile

For drug development, efficacy must be weighed against cytotoxicity. Tert-butyl phenols are metabolically active, often forming quinone methides which can be electrophilic.

Table 2: Toxicity and Biocompatibility Analysis
CompoundPrimary Metabolic RiskCytotoxicity (A549/HUVEC models)Regulatory Status (FDA/EFSA)
TBHQ High. Metabolizes to tert-butylquinone. Induces DNA fragmentation and apoptosis at high doses.High Cytotoxicity ($ IC_{50} < 100 \mu g/mL $)Strictly regulated. Generally Recognized as Safe (GRAS) only at low ppm limits (0.02% of fat).
BHA Moderate. Potential endocrine disruptor. 2-isomer linked to forestomach neoplasia in rodents (relevance to humans debated).Moderate CytotoxicityGRAS with limits. Listed as "Reasonably anticipated to be a human carcinogen" (NTP).
BHT Low/Moderate. Metabolizes to BHT-quinone methide. Linked to lung toxicity in mice, but low risk in humans at therapeutic doses.Low CytotoxicityGRAS. Widely used in pharmaceuticals and cosmetics.

Recommendation: For oral drug formulations, BHT remains the safety standard despite lower molar efficacy. TBHQ should be reserved for topical or low-concentration excipient use where high potency is required to stabilize highly unsaturated lipids.

References

  • BenchChem. (2025). Antioxidant Properties of Tert-Butyl Substituted Phenols: A Technical Guide. Retrieved from

  • National Institutes of Health (PMC). (2023). Cytotoxic and genotoxic effects of tert-butylhydroquinone, butylated hydroxyanisole and propyl gallate. Retrieved from

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities. Retrieved from

  • ResearchGate. (2023). Comparative Analysis of Antioxidant Efficacy: TBHQ vs. BHA and BHT. Retrieved from

  • NIST. (2009). Energetics of the O–H Bond in Phenol and Substituted Phenols. Retrieved from

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Safety Operating Guide

Navigating the Safe Handling of (4-tert-Butylphenyl)methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these is amine, a substituted amine whose structural motifs suggest a specific set of handling requirements to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Core Hazard Assessment: Understanding the Risks

Alkylamines, as a class, can be toxic if they enter the body through inhalation, ingestion, or skin contact[2]. Many are corrosive and can cause burns or irritation to the skin, eyes, and respiratory tract[2]. While some amines may not be highly flammable, their vapors can form explosive mixtures with air, particularly in enclosed spaces[2]. The tert-butylphenyl group, while generally less reactive, may also present hazards such as skin irritation[3]. Therefore, a cautious and well-informed approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical factor in mitigating the risks associated with handling amine. The following table summarizes the recommended PPE, with detailed explanations to follow.

Body Part Required PPE Material/Standard Rationale
Hands Chemical-resistant glovesNitrile or NeopreneTo prevent skin contact and absorption. Amines can be corrosive and cause skin irritation[2][4].
Eyes Chemical splash gogglesANSI Z87.1 standardTo protect against splashes and vapors that can cause serious eye irritation or damage[5][6].
Face Face shield (in addition to goggles)N/ARecommended when there is a significant risk of splashing or exothermic reaction[5].
Body Chemical-resistant lab coatNomex® or similar flame-resistant materialTo protect skin from splashes and prevent contamination of personal clothing[4][5].
Respiratory Respirator (as needed)NIOSH-approved with appropriate cartridgesRequired when working outside of a fume hood or if vapors/aerosols are generated[2][5][7].
Feet Closed-toe shoesLeather or other chemical-resistant materialTo protect feet from spills[4][5].
Glove Selection: A Critical Choice

Disposable nitrile gloves offer good protection against a wide range of chemicals and are a suitable choice for incidental contact[5]. For tasks involving prolonged handling or immersion, heavier-duty gloves such as neoprene should be considered[4]. Always inspect gloves for tears or pinholes before use and remove them promptly if contamination occurs[4].

Respiratory Protection: When is it Necessary?

Administrative and engineering controls, such as working in a certified chemical fume hood, are the primary methods for controlling exposure to hazardous vapors[5][8]. A fume hood should always be used when handling volatile chemicals or when there is a potential for aerosol generation[4][8]. If these controls are not sufficient to maintain exposure below permissible limits, or for emergency situations like a spill, a NIOSH-approved respirator with organic vapor cartridges is required[2][5].

Operational Plan: From Receipt to Disposal

A systematic approach to handling amine at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[2][9]. It should be kept away from heat, open flames, and direct sunlight[2][9]. Incompatible materials such as strong oxidizing agents, acids, and bases should be stored separately to prevent hazardous reactions[8][10].

Step-by-Step Handling Protocol
  • Preparation : Before handling, read and understand the Safety Data Sheet for a comparable compound and have a clear plan for the experiment[8][11]. Ensure that emergency equipment, including an eyewash station and safety shower, is accessible and unobstructed[11].

  • Donning PPE : Put on all required PPE as outlined in the table above and visualized in the workflow diagram below.

  • Work Area : Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure[4][8].

  • Weighing and Transferring : When weighing, use a balance inside the fume hood or in a ventilated enclosure. Handle the compound gently to avoid creating dust or aerosols. Use a secondary container when transporting the chemical within the lab[4].

  • Post-Handling : After handling, thoroughly wash your hands with soap and water, even after removing gloves[11]. Clean all contaminated surfaces.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye Protection (Goggles/Face Shield) Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment.

Emergency Procedures: Be Prepared

Even with meticulous planning, accidents can happen. A well-rehearsed emergency plan is essential.

Spill Response
  • Evacuate : Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate : Secure the area to prevent unauthorized entry.

  • Protect : If it is safe to do so, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean : For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill[12]. Collect the absorbed material into a sealed container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

First Aid Measures
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[13][14]. Seek medical attention if irritation persists[13][14].

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[13][14]. Seek immediate medical attention[13][14].

  • Inhalation : Move the individual to fresh air[9][13]. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[15].

Diagram: Emergency Response Logic

Emergency_Response Incident Chemical Incident Occurs Assess Assess Severity (Spill, Exposure) Incident->Assess Spill Spill Assess->Spill Spill Exposure Personal Exposure Assess->Exposure Exposure MinorSpill Minor Spill Spill->MinorSpill MajorSpill Major Spill Spill->MajorSpill FirstAid Administer First Aid Exposure->FirstAid MinorSpill->MajorSpill No CleanUp Contain and Clean Up (with appropriate PPE) MinorSpill->CleanUp Yes Evacuate Evacuate Area & Alert Emergency Services MajorSpill->Evacuate Medical Seek Medical Attention FirstAid->Medical

Caption: A flowchart outlining the decision-making process in the event of a chemical incident.

Disposal Plan: Responsible Waste Management

All waste containing amine, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in a clearly labeled, sealed container[8]. Do not mix with incompatible waste streams[8].

  • Disposal : Dispose of the hazardous waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations[16][17]. Never pour chemical waste down the drain[11].

By adhering to these comprehensive guidelines, researchers can confidently and safely handle amine, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (2025, May 15). Vertex AI Search.
  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • SAFETY D
  • Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride | C14H22ClNO | CID 17289938 - PubChem. PubChem.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Lab Safety Rules and Guidelines. (2024, January 23). Lab Manager.
  • Life-Changing Safety Tips for Handling Labor
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7). SDS Management Software.
  • SAFETY DATA SHEET. (2019, October 11). Spectrum Chemical.
  • SAFETY DATA SHEET. (2024, February 12). Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Page 1 of 8 Safety Data Sheet COMMISION REGUALTION (EU) NO 2015/830 OF 1st June 2015 Amending Annex II of Regulation EU No 453/ - Alkyl Amines Chemicals Limited. Alkyl Amines Chemicals Limited.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET. (2010, March 9). Fisher Scientific.
  • 4-tert-butyl phenol, 98-54-4. The Good Scents Company.
  • SAFETY D
  • Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)

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Feasible Synthetic Routes

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[(4-tert-Butylphenyl)methyl](prop-2-en-1-yl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.